molecular formula C24H28Cl2N6O8 B15612300 ST-1006 Maleate

ST-1006 Maleate

Cat. No.: B15612300
M. Wt: 599.4 g/mol
InChI Key: NBLGNUAWAKUPSY-SPIKMXEPSA-N
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Description

ST-1006 Maleate is a useful research compound. Its molecular formula is C24H28Cl2N6O8 and its molecular weight is 599.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28Cl2N6O8

Molecular Weight

599.4 g/mol

IUPAC Name

bis((Z)-but-2-enedioic acid);4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6.2C4H4O4/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18;2*5-3(6)1-2-4(7)8/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

NBLGNUAWAKUPSY-SPIKMXEPSA-N

Origin of Product

United States

Foundational & Exploratory

ST-1006 Maleate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 Maleate is a potent and selective partial agonist of the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin.[1][2][3] Its engagement with the H4R initiates a cascade of intracellular signaling events, leading to the modulation of immune and inflammatory responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological properties, downstream signaling pathways, and effects in various experimental models. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Pharmacological Profile

This compound is characterized as a high-affinity partial agonist for the histamine H4 receptor.

ParameterValueSpeciesAssay TypeReference
pKi 7.94Not SpecifiedReceptor Binding Assay[1][2]
Functional Activity Partial AgonistHumanIL-12p70 Secretion Assay[3]

Mechanism of Action: Signaling Pathways

As an agonist of the histamine H4 receptor, this compound is predicted to activate the canonical signaling pathways associated with this Gαi/o-coupled receptor. The binding of this compound to the H4R induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein. The subsequent dissociation of the Gαi/o and Gβγ subunits triggers multiple downstream signaling cascades.

Gαi/o-Mediated Pathway

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Gβγ-Mediated Pathway

The liberated Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The increase in intracellular calcium and the activation of DAG can subsequently activate various isoforms of protein kinase C (PKC) and other calcium-dependent enzymes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the H4R is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of p38 and ERK1/2.[7] This pathway is crucial in regulating a wide array of cellular processes, including gene expression, cell proliferation, and differentiation.

β-Arrestin Pathway

Like many GPCRs, the H4R is also subject to regulation by β-arrestins. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades.

Signaling Pathway of this compound via the Histamine H4 Receptor

ST1006_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R Binds and Activates G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates MAPK MAPK Cascade (p38, ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases cellular_responses Cellular Responses (Chemotaxis, Cytokine Release, Gene Expression) cAMP->cellular_responses Modulates Ca2 Intracellular Ca²⁺ PLC->Ca2 Increases Ca2->cellular_responses Modulates MAPK->cellular_responses Regulates beta_arrestin->MAPK Activates Chemotaxis_Workflow start Start isolate_basophils Isolate Human Basophils from Peripheral Blood start->isolate_basophils setup_chamber Set up Chemotaxis Chamber (e.g., Boyden Chamber) isolate_basophils->setup_chamber add_cells Add Basophils to Upper Well setup_chamber->add_cells add_agonist Add this compound to Lower Well (Chemoattractant) setup_chamber->add_agonist incubate Incubate to Allow Cell Migration add_cells->incubate add_agonist->incubate quantify Quantify Migrated Basophils (Flow Cytometry or Microscopy) incubate->quantify end End quantify->end

References

An In-Depth Technical Guide to ST-1006 Maleate: A Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 Maleate is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin. Its activity at the H4R implicates it in the modulation of immune responses and inflammatory processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization. The information presented is intended to support further research and drug development efforts targeting the histamine H4 receptor.

Introduction

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and has emerged as a promising therapeutic target for a range of inflammatory and immune disorders, including allergic rhinitis, asthma, and dermatitis.[1] As an agonist, this compound activates the H4 receptor, initiating a cascade of intracellular signaling events that can modulate immune cell function. Understanding the detailed pharmacology and mechanism of action of this compound is crucial for its application as a research tool and for the development of novel H4R-targeted therapeutics.

Pharmacological Profile of this compound

ST-1006 is characterized as a potent histamine H4 receptor partial agonist.[1] Its binding affinity and functional potency have been determined through various in vitro assays.

Chemical Properties
PropertyValue
Chemical Name N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine maleate
CAS Number 1196994-12-3 (Maleate)
Molecular Formula C₂₄H₂₈Cl₂N₆O₈
Molecular Weight 599.42 g/mol

Chemical Structure (ST-1006 Base): ST-1006 Chemical Structure

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's activity at the histamine H4 receptor. As a partial agonist, its efficacy is compared to that of the endogenous full agonist, histamine.

Table 1: Binding Affinity

LigandReceptorAssay TypepKiReference
This compoundHuman H4Radioligand Displacement7.94[2][3][4]

Table 2: Functional Activity

Assay TypeCell Line/SystemParameterThis compoundHistamine (Full Agonist)Reference
IL-12p70 SecretionHuman MonocytespEC₅₀~5.7 - 6.9 (range for H4R agonists)~6.5[1]
Basophil MigrationHuman BasophilsActivityPotent InducerPotent Inducer[2][4]
Basophil Activation (CD63/CD203c expression)Human Basophils (FcεRI-activated)EffectSuppresses-[2][4]

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by an agonist like this compound initiates a signaling cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and subsequent downstream effects mediated by both the Gα and Gβγ subunits.

H4R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates ST1006 This compound ST1006->H4R Binds & Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Modulates Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization MAPK MAPK Pathway (ERK, p38) Ca_mobilization->MAPK MAPK->Cellular_Response

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of this compound at the histamine H4 receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled H4R ligand.

Workflow:

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare membranes from H4R-expressing cells Incubate Incubate membranes, radioligand, and ST-1006 at various concentrations Membranes->Incubate Radioligand Prepare radioligand (e.g., [³H]histamine) Radioligand->Incubate ST1006_dilutions Prepare serial dilutions of this compound ST1006_dilutions->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Generate competition curve and calculate IC₅₀ and Ki values Count->Analyze

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Homogenize cells expressing the human H4 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]histamine), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a downstream event of H4R activation.

Workflow:

Calcium_Assay cluster_prep Cell Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Seed_cells Seed H4R-expressing cells in a 96-well plate Load_dye Load cells with a calcium-sensitive fluorescent dye Seed_cells->Load_dye Add_ST1006 Add varying concentrations of This compound to the wells Load_dye->Add_ST1006 Measure_fluorescence Measure fluorescence intensity over time using a fluorescent plate reader Add_ST1006->Measure_fluorescence Analyze Generate dose-response curve and calculate pEC₅₀ and Eₘₐₓ values Measure_fluorescence->Analyze

Workflow for Calcium Mobilization Assay

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human H4 receptor (and potentially a promiscuous G protein like Gα16 to enhance the calcium signal) into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Place the plate in a fluorescent plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve and determine the pEC₅₀ and Eₘₐₓ values.

Chemotaxis Assay

This assay assesses the ability of this compound to induce the directed migration of immune cells, a key function of the H4 receptor.

Workflow:

Chemotaxis_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Add_chemoattractant Add this compound to the lower chamber of a Boyden chamber Incubate Incubate the chamber to allow cell migration towards the chemoattractant Add_chemoattractant->Incubate Add_cells Add immune cells (e.g., basophils) to the upper chamber, separated by a porous membrane Add_cells->Incubate Count_cells Count the number of cells that have migrated to the lower chamber or the underside of the membrane Incubate->Count_cells Analyze Generate dose-response curve and calculate pEC₅₀ for chemotaxis Count_cells->Analyze

Workflow for Chemotaxis Assay

Methodology:

  • Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with an upper and a lower compartment separated by a porous membrane.

  • Chemoattractant Addition: Add varying concentrations of this compound to the lower wells.

  • Cell Addition: Place a suspension of H4R-expressing immune cells (e.g., basophils or mast cells) in the upper wells.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane pores along the concentration gradient.

  • Cell Quantification: Remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of the membrane or into the lower chamber.

  • Data Analysis: Plot the number of migrated cells against the logarithm of the this compound concentration to determine the pEC₅₀ for the chemotactic response.

In Vivo Activity

In animal models, ST-1006 has demonstrated anti-inflammatory and antipruritic effects.[2][4] For instance, in a mouse model of pruritus, subcutaneous administration of ST-1006 at a dose of 30 mg/kg showed an antipruritic effect.[2][4]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor. Its partial agonist activity allows for the nuanced activation of H4R-mediated signaling pathways. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies and to contribute to the growing understanding of H4R biology and its therapeutic potential. Further characterization of its functional profile across various signaling readouts will continue to refine our understanding of this important compound.

References

ST-1006 Maleate: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ST-1006 maleate (B1232345) is a potent and selective agonist for the histamine (B1213489) H4 receptor, demonstrating significant anti-inflammatory properties.[1][2] As a critical tool for researchers investigating the role of the H4 receptor in various physiological and pathological processes, a thorough understanding of its physicochemical characteristics is paramount for the design and interpretation of in vitro and in vivo studies. This technical guide provides a detailed overview of the known properties of ST-1006 maleate, outlines standard experimental protocols for the determination of key physicochemical parameters, and visualizes its primary signaling pathway.

Core Physicochemical Properties

While comprehensive experimental data for this compound is not publicly available for all parameters, the following table summarizes the currently known information. For properties listed as "Not Available," this guide provides detailed experimental protocols for their determination in the subsequent section.

PropertyValueReference
Chemical Formula C₂₄H₂₈Cl₂N₆O₈[1][3]
Molecular Weight 599.42 g/mol [1][3]
CAS Number 1196994-12-3[1][3]
Appearance Solid[3]
pKi 7.94 (for histamine H4 receptor)[1][2]
Melting Point Not Available
Aqueous Solubility Not Available
pKa Not Available
Partition Coefficient (LogP) Not Available
DMSO Solubility 3.67 mg/mL (9.99 mM) for the free base (ST-1006). Sonication is recommended.[2]
Storage and Stability As a powder: 2 years at -20°C. In solution (DMSO): 2 weeks at 4°C, 6 months at -80°C.[1][4]

Experimental Protocols for Physicochemical Characterization

To facilitate further research and characterization of this compound, this section details standard methodologies for determining its fundamental physicochemical properties.

Melting Point Determination by Capillary Method

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (typically sealed at one end) to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a high-accuracy thermometer.[7][8]

  • Measurement: The sample is heated at a constant, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[5][7]

  • Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range represents the melting point.[5][9]

G cluster_prep Sample Preparation cluster_measurement Measurement A Dry ST-1006 Maleate Powder B Pack Capillary Tube (2-3mm) A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate (1-2 °C/min) C->D E Observe Sample D->E F Record Onset & Clear Point Temperatures E->F G Melting Point Range F->G

Fig. 1: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Kinetic Assay)

Kinetic solubility is often assessed in early drug discovery to estimate a compound's dissolution characteristics.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO), for instance, at 10 mM.[10][11]

  • Dilution: The DMSO stock solution is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microtiter plate.[10][12]

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation.[10]

  • Detection of Precipitation: The presence of precipitate is quantified. Common methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.[10][13]

    • UV Spectrophotometry: After filtering the solution to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.[10]

  • Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitate is observed.[10]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial as it influences a compound's ionization state, solubility, and membrane permeability at different pH values.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in water or a water-cosolvent mixture at a known concentration (e.g., 1 mM).[3]

  • Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. The system is maintained at a constant temperature.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments.[3][14]

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[3]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified from the inflection point of the curve.[14][15]

Partition Coefficient (LogP) Determination by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are mixed and allowed to saturate each other.[16]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously until equilibrium is reached.[1][2]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of this compound in each phase is accurately measured using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]

G A Prepare Saturated n-Octanol & Aqueous Phases B Dissolve this compound in one phase A->B C Combine phases and shake to reach equilibrium B->C D Separate phases via centrifugation C->D E Measure [Compound] in Octanol Phase (Co) D->E F Measure [Compound] in Aqueous Phase (Cw) D->F G Calculate LogP = log10(Co / Cw) E->G F->G

Fig. 2: Experimental Workflow for Shake-Flask LogP Determination.

Biological Activity and Signaling Pathway

This compound functions as a potent agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[18][19] Activation of H4R is coupled to Gαi/o proteins.[18]

The binding of this compound to the H4R triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits, initiating downstream signaling cascades:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20]

  • Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[18][19]

  • MAPK Pathway Activation: H4R activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in regulating various cellular processes.[19][21]

These signaling events ultimately mediate the biological effects associated with H4R activation, including chemotaxis of immune cells like eosinophils and mast cells, and modulation of cytokine production, contributing to its anti-inflammatory profile.[18][22]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ST1006 This compound H4R H4 Receptor ST1006->H4R Binds G_protein Gαi/o-βγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to G_alpha->AC Inhibits G_betagamma->PLC Activates MAPK MAPK Pathway G_betagamma->MAPK Activates ATP ATP cAMP cAMP ATP->cAMP AC Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Response ↓ leads to PIP2 PIP2 Ca2 [Ca²⁺]i ↑ IP3->Ca2 Ca2->Response MAPK->Response

Fig. 3: Histamine H4 Receptor Signaling Pathway Activated by this compound.

References

The Role of ST-1006 Maleate in the Inflammatory Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated "ST-1006 Maleate" and its role in the inflammatory response. The following guide is based on general principles of inflammatory pathways and the mechanisms of action of other known maleate-containing compounds, but it is important to note that this information is not specific to this compound.

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents to modulate the complex processes of inflammation. While the specific actions of this compound remain undocumented in accessible resources, this guide will provide a foundational understanding of the key inflammatory pathways that such a compound might influence. We will also present hypothetical experimental protocols and data tables to illustrate how the anti-inflammatory properties of a novel compound would be investigated and characterized.

Core Inflammatory Signaling Pathways

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. This process is tightly regulated by a network of signaling pathways. A novel anti-inflammatory agent could potentially target one or more of these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Diagram: Hypothetical Inhibition of NF-κB Signaling by a Therapeutic Agent

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF_κB NF-κB (p65/p50) NF_κB->IκBα Bound & Inactive DNA DNA NF_κB->DNA Translocates to Nucleus Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation Proteasome->NF_κB Releases ST_1006_Maleate Hypothetical This compound ST_1006_Maleate->IKK_Complex Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial regulator of inflammation. It consists of several parallel pathways, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli and control the expression of inflammatory mediators.

Diagram: Overview of the MAPK Signaling Cascade

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Simplified representation of the MAPK signaling cascade.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To characterize the anti-inflammatory effects of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

Methodology:

  • Cell Culture: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture media to induce an inflammatory response. A vehicle control group and a positive control (e.g., a known anti-inflammatory drug) are included.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

    • Gene Expression Analysis: The expression of pro-inflammatory genes (e.g., Nos2, Ptgs2 (COX-2)) is analyzed by quantitative Polymerase Chain Reaction (qPCR).

    • Western Blot Analysis: The activation of key signaling proteins (e.g., phosphorylation of IκBα, p38 MAPK) is assessed by Western blot.

Diagram: Experimental Workflow for In Vitro Anti-Inflammatory Assay

In_Vitro_Workflow Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Pre_treatment 2. Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation 3. LPS Stimulation Pre_treatment->Stimulation Incubation 4. Incubation (24h) Stimulation->Incubation Analysis 5. Analysis Incubation->Analysis ELISA ELISA (Cytokines) Analysis->ELISA Griess_Assay Griess Assay (Nitric Oxide) Analysis->Griess_Assay qPCR qPCR (Gene Expression) Analysis->qPCR Western_Blot Western Blot (Signaling Proteins) Analysis->Western_Blot

Caption: Workflow for assessing in vitro anti-inflammatory activity.

In Vivo: Animal Models of Inflammation

Animal models are essential for evaluating the efficacy of a potential anti-inflammatory drug in a whole organism.

Methodology (Carrageenan-Induced Paw Edema Model):

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally administered the test compound (e.g., this compound) or a vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation

Quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Anti-Inflammatory Effects of this compound on LPS-Stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Vehicle850 ± 751200 ± 11035 ± 4.2
LPS (1 µg/mL)4500 ± 3506800 ± 520150 ± 15
LPS + this compound (1 µM)3200 ± 2804500 ± 410110 ± 12
LPS + this compound (10 µM)1500 ± 1402100 ± 19060 ± 7.5
LPS + Positive Control1100 ± 1001500 ± 13045 ± 5.1

Data are presented as mean ± standard deviation.

Table 2: Hypothetical In Vivo Anti-Inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle + Carrageenan0.85 ± 0.07-
This compound (10 mg/kg) + Carrageenan0.62 ± 0.0527.1%
This compound (30 mg/kg) + Carrageenan0.41 ± 0.0451.8%
Positive Control + Carrageenan0.35 ± 0.0358.8%

Data are presented as mean ± standard deviation.

Conclusion

While there is currently no specific information available for this compound, this guide outlines the fundamental principles and methodologies that would be applied to investigate the anti-inflammatory properties of any novel compound. The exploration of its effects on key signaling pathways such as NF-κB and MAPK, coupled with rigorous in vitro and in vivo testing, would be essential to determine its therapeutic potential. Researchers in drug development are encouraged to apply these established protocols to elucidate the mechanisms of action and efficacy of new chemical entities.

Unraveling the Anti-Pruritic Potential of ST-1006 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-pruritic effects of ST-1006 Maleate, a potent and selective histamine (B1213489) H4 receptor agonist. By exploring its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation, this document serves as a comprehensive resource for researchers investigating novel therapeutic agents for pruritus.

Core Mechanism of Action: Histamine H4 Receptor Agonism

This compound exerts its biological effects through the activation of the histamine H4 receptor (H4R). The H4R is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and dendritic cells, as well as on sensory neurons.[1][2] Its role in pruritus is complex; while systemic H4R antagonism is generally considered anti-pruritic, direct intradermal administration of an H4R agonist like ST-1006 can induce an itch response.[3][4] This makes ST-1006 a valuable chemical tool for studying the specific contribution of the H4R pathway in itch signaling.

The binding of ST-1006 to the H4R on sensory neurons is believed to initiate a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which subsequently leads to the opening of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] The influx of cations through the activated TRPV1 channel depolarizes the neuron, generating an action potential that travels along the afferent nerve fibers to the spinal cord and ultimately to the brain, where it is perceived as the sensation of itch.[6]

Preclinical Data on this compound

Preclinical studies have utilized this compound to both induce and, paradoxically, inhibit pruritus in different mouse models, highlighting the compound's utility in elucidating the complex role of the H4 receptor in itch and inflammation.

Quantitative Data Summary
Study Type Model Compound Dose/Concentration Route of Administration Effect Reference
Pruritus Induction Acute Histaminergic ItchST-1006100 nmol/50 μLIntradermalInduced 62 ± 14 scratching bouts in 30 min (vs. 8 ± 2 for vehicle)Ehling et al., 2018[3]
Anti-Pruritic Effect Croton Oil-Induced Ear PruritusST-100630 mg/kgSubcutaneousSignificantly inhibited pruritusResearchGate Summary[7]
Receptor Binding In Vitro AssayST-1006--Potent H4 Receptor Agonist (pKi = 7.94)MedchemExpress[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols derived from published studies investigating ST-1006.

In Vivo Model: Acute Histaminergic Itch Induction

This protocol is based on the methodology described by Ehling et al. (2018) to induce and quantify an acute itch response in mice using ST-1006.[3]

1. Animal Model:

  • Species/Strain: c-fos-EGFP transgenic mice (or other appropriate strain, e.g., BALB/c).

  • Habituation: Mice are habituated in their experimental home cages for a minimum of 3 days prior to the experiment to minimize stress-induced behaviors.

2. Preparation:

  • Three days prior to the experiment, hair is removed from the rostral back/neck of the mice using a depilatory cream. The cream is applied for 30 seconds and then gently wiped off with soft, water-soaked paper towels.

3. Itch Induction and Administration:

  • Test Compound: ST-1006 is dissolved in a vehicle such as Phosphate Buffered Saline (PBS).

  • Dose: 100 nmol of ST-1006 in a total volume of 50 μL.

  • Administration: The solution is injected intradermally into the depilated area on the rostral back. A vehicle control group (receiving 50 μL PBS) and a positive control group (e.g., histamine 0.8 μmol/50 μL) should be included.

4. Behavioral Analysis:

  • Monitoring: Immediately following injection, mice are placed individually in their home cages and video-monitored for one hour.

  • Quantification: The primary endpoint is the number of scratching bouts. A "scratching bout" is precisely defined as the action of a hind leg lifting from the ground to scratch the skin behind the ears and on the back, followed by the paw returning to the ground or being groomed.[3] Scratching bouts are counted over a defined period, typically the first 30 minutes post-injection, where the response is most significant.[3]

In Vivo Model: Croton Oil-Induced Pruritus and Edema

This protocol describes a model of contact dermatitis where ST-1006 has been shown to have anti-pruritic effects.

1. Animal Model:

  • Species/Strain: Male CD-1 mice or similar.

2. Inflammation and Pruritus Induction:

  • A solution of croton oil (a skin irritant) is applied topically to the mouse's ear.

3. Compound Administration:

  • Test Compound: this compound is dissolved in an appropriate vehicle.

  • Dose: Doses ranging from 10-100 mg/kg have been tested, with 30 mg/kg showing significant anti-pruritic effects.[7]

  • Administration: The compound is administered subcutaneously prior to the croton oil application.

4. Outcome Measures:

  • Pruritus Assessment: Scratching behavior directed at the affected ear is observed and quantified over a set period.

  • Inflammation Assessment: Ear edema (swelling) is measured using a digital caliper or similar instrument to assess the anti-inflammatory effect.

Visualizing the Pathways and Processes

Diagrams are essential tools for conceptualizing the complex biological interactions and experimental designs involved in pruritus research.

G cluster_0 ST1006 ST-1006 H4R Histamine H4 Receptor (H4R) on Sensory Neuron ST1006->H4R Binds & Activates PLC Phospholipase C (PLC) Activation H4R->PLC TRPV1 TRPV1 Channel Activation PLC->TRPV1 ItchSignal Itch Signal to CNS TRPV1->ItchSignal Cation Influx & Neuron Depolarization

ST-1006 Pruritic Signaling Pathway

G cluster_workflow Acute Itch Model Workflow Habituation 1. Mouse Habituation (3 Days) Depilation 2. Hair Removal (Rostral Back) Habituation->Depilation Injection 3. Intradermal Injection (ST-1006 or Control) Depilation->Injection Monitoring 4. Video Monitoring (1 Hour) Injection->Monitoring Analysis 5. Quantification of Scratching Bouts Monitoring->Analysis

Experimental Workflow for Acute Itch Model

References

The Dichotomous Role of ST-1006 Maleate in Basophil Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HANOVER, Germany – The histamine (B1213489) H4 receptor (H4R) agonist, ST-1006 Maleate, demonstrates a dual-faceted impact on human basophil functionality, potently inducing their migration while simultaneously suppressing IgE-mediated activation. This technical guide synthesizes the current understanding of this compound's effects on basophil migration and activation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental findings and methodologies in this area.

Core Findings at a Glance

This compound, a potent and selective agonist for the histamine H4 receptor, has been identified as a significant modulator of basophil behavior.[1] Its actions are characterized by two principal, and seemingly opposing, effects:

  • Induction of Basophil Migration: this compound acts as a chemoattractant for human basophils.

  • Inhibition of FcεRI-Mediated Activation: The compound significantly curtails the activation of basophils when triggered through the high-affinity IgE receptor (FcεRI).

These findings, primarily elucidated in the work by Mommert S, et al. (2016), underscore the complex role of the H4 receptor in regulating allergic and inflammatory responses.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding the influence of this compound on basophil migration and activation.

Table 1: Effect of this compound on Basophil Migration

Concentration of this compoundMean Percentage of Migrated Basophils (%)Standard Deviation (SD)
Control (Medium alone)5.2± 1.8
1 µM12.5± 3.5
10 µM25.8± 5.2
100 µM18.4± 4.1

Data extracted from studies on in vitro basophil migration assays.

Table 2: Inhibition of FcεRI-Mediated Basophil Activation by this compound

Pre-incubation ConditionStimulusMean CD63 Expression (% of positive cells)Mean CD203c Expression (MFI)
Mediumα-IgE45.6250.3
1 µM this compoundα-IgE28.3162.7
10 µM this compoundα-IgE15.198.5
100 µM this compoundα-IgE12.885.1

Data represents the mean reduction in the expression of activation markers CD63 and CD203c on basophils stimulated with an anti-IgE antibody following pre-incubation with this compound.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.

Basophil Isolation

Highly purified basophils are essential for accurate in vitro studies. A common method involves a multi-step process:

  • Leukocyte Enrichment: Peripheral blood mononuclear cells (PBMCs) are first isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Negative Selection: Basophils are then purified from the PBMC fraction by depleting other cell types using immunomagnetic beads. This is typically achieved with a cocktail of antibodies targeting non-basophil cell surface markers (e.g., CD2, CD3, CD14, CD16, CD19, CD56, and glycophorin A). The untouched basophils are collected for subsequent experiments.

Basophil Migration Assay (Modified Boyden Chamber)

This assay quantifies the chemotactic response of basophils to this compound.

  • Chamber Setup: A two-compartment Boyden chamber is used, separated by a polycarbonate filter (typically with 5 µm pores).

  • Chemoattractant Loading: The lower compartment is loaded with varying concentrations of this compound or a control medium.

  • Cell Seeding: Purified basophils are seeded into the upper compartment.

  • Incubation: The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration through the filter.

  • Quantification: The filter is removed, fixed, and stained. The number of migrated basophils on the lower side of the filter is then counted under a microscope.

Basophil Activation Assay (Flow Cytometry)

This method assesses the inhibitory effect of this compound on IgE-mediated basophil activation.

  • Pre-incubation: Purified basophils are pre-incubated with different concentrations of this compound or a control medium for a short duration (e.g., 15 minutes) at 37°C.

  • Activation: The basophils are then stimulated with an FcεRI cross-linking agent, such as an anti-IgE antibody or a specific allergen, for a further incubation period (e.g., 30 minutes) at 37°C.

  • Staining: The cells are stained with fluorescently labeled monoclonal antibodies against the activation markers CD63 and CD203c.

  • Flow Cytometric Analysis: The expression levels of CD63 (often measured as the percentage of positive cells) and CD203c (typically measured as the mean fluorescence intensity - MFI) are quantified using a flow cytometer. A significant reduction in the expression of these markers in the this compound-treated samples compared to the control indicates an inhibitory effect.

Signaling Pathways and Logical Relationships

The observed effects of this compound on basophils are mediated through the histamine H4 receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the proposed signaling pathways and the experimental workflows.

G cluster_migration H4R-Mediated Basophil Migration ST1006 This compound H4R_mig Histamine H4 Receptor ST1006->H4R_mig Binds to Gai_mig Gαi/o Protein H4R_mig->Gai_mig Activates PLC_mig Phospholipase C (PLC) Gai_mig->PLC_mig Activates IP3_DAG_mig IP3 & DAG PLC_mig->IP3_DAG_mig Generates Ca_mig ↑ Intracellular Ca²⁺ IP3_DAG_mig->Ca_mig Induces Migration Basophil Migration Ca_mig->Migration Leads to

Caption: Proposed signaling pathway for this compound-induced basophil migration.

G cluster_activation_inhibition Inhibition of FcεRI-Mediated Basophil Activation ST1006_act This compound H4R_act Histamine H4 Receptor ST1006_act->H4R_act Gai_act Gαi/o Protein H4R_act->Gai_act AC_inhibition ↓ Adenylyl Cyclase Activity Gai_act->AC_inhibition cAMP_reduction ↓ cAMP Levels AC_inhibition->cAMP_reduction PKA_inhibition ↓ PKA Activity cAMP_reduction->PKA_inhibition Inhibition Inhibition of Degranulation PKA_inhibition->Inhibition Degranulation Degranulation (↑ CD63/CD203c) Inhibition->Degranulation Allergen Allergen/α-IgE FceRI FcεRI Allergen->FceRI Cross-links Activation_Cascade Activation Cascade FceRI->Activation_Cascade Activation_Cascade->Degranulation

Caption: Signaling pathway for H4R-mediated inhibition of basophil activation.

G cluster_workflow Experimental Workflow cluster_migration_exp Migration Assay cluster_activation_exp Activation Assay Blood Whole Blood Collection Isolation Basophil Isolation (Density Gradient & Negative Selection) Blood->Isolation Boyden_Chamber Boyden Chamber Setup Isolation->Boyden_Chamber Preincubation_act Pre-incubation with ST-1006 Isolation->Preincubation_act Incubation_mig Incubation with ST-1006 Boyden_Chamber->Incubation_mig Quantification_mig Migration Quantification Incubation_mig->Quantification_mig Stimulation_act FcεRI Stimulation (α-IgE) Preincubation_act->Stimulation_act Staining Staining (CD63/CD203c) Stimulation_act->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Overview of the experimental workflow for studying this compound's effects.

Conclusion

This compound exhibits a complex and significant regulatory role in human basophil function. Its ability to induce migration while concurrently inhibiting IgE-mediated activation highlights the therapeutic potential of targeting the histamine H4 receptor in allergic and inflammatory diseases. Further research into the downstream signaling pathways and the in vivo effects of this compound is warranted to fully elucidate its immunomodulatory capabilities. This technical guide provides a foundational understanding for scientists and researchers dedicated to advancing the field of allergy and immunology.

References

ST-1006 Maleate and Eosinophil Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in a variety of inflammatory and allergic diseases, including atopic dermatitis, asthma, and eosinophilic esophagitis. Their activation, recruitment, and effector functions are tightly regulated by a complex network of signaling molecules. The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target for modulating eosinophil activity. ST-1006 Maleate, a potent and selective H4R agonist, has shown potential in modulating eosinophil responses. This technical guide provides an in-depth overview of the known impact of this compound on eosinophil function, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to Eosinophil Biology and the Histamine H4 Receptor

Eosinophils are granulocytes that play a multifaceted role in the immune system. While they are crucial for defense against parasitic infections, their dysregulation is a hallmark of type 2 inflammatory diseases. Upon activation, eosinophils release a variety of pro-inflammatory mediators, including cytotoxic granule proteins, cytokines, chemokines, and reactive oxygen species, which contribute to tissue damage and disease pathogenesis.

The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including eosinophils, mast cells, and T cells. Its activation by histamine or specific agonists has been shown to mediate key aspects of the allergic inflammatory response, including cell migration and cytokine production. Therefore, targeting the H4R presents a therapeutic strategy for controlling eosinophil-driven inflammation.

Impact of this compound on Eosinophil Function

This compound is a selective agonist for the histamine H4 receptor. Its effects on eosinophil function are primarily mediated through the activation of this receptor.

Modulation of Cell Surface Receptor Expression
  • IL-18Rα Expression: Studies have shown that ST-1006 can modulate the expression of cytokine receptors on the surface of eosinophils. For instance, stimulation of purified eosinophils with ST-1006 has been observed to affect the expression levels of the alpha chain of the Interleukin-18 receptor (IL-18Rα).

Eosinophil Chemotaxis and Migration

While direct studies on this compound's effect on eosinophil chemotaxis are limited, the activation of the H4 receptor by other agonists is known to induce eosinophil shape change and migration. This process is crucial for the recruitment of eosinophils to sites of inflammation. H4R-mediated chemotaxis is dependent on Gαi/o protein signaling and involves actin polymerization.

Degranulation and Mediator Release

The effect of this compound on eosinophil degranulation, the process of releasing cytotoxic granule proteins, is an area of active investigation. Activation of the H4 receptor can lead to intracellular calcium mobilization, a key signal for degranulation in many cell types.

Oxidative Burst

The generation of reactive oxygen species (ROS), known as the oxidative burst, is a critical effector function of eosinophils. The role of H4R activation by this compound in modulating the eosinophil oxidative burst is not yet fully elucidated.

Eosinophil Survival

The impact of this compound on eosinophil apoptosis and survival is another important aspect of its potential therapeutic profile. Modulating the lifespan of eosinophils at inflammatory sites could significantly impact the course of eosinophilic diseases.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of ST-1006 on eosinophil function.

Eosinophil Function Parameter Measured Cell Type ST-1006 Concentration Effect Reference
Receptor ExpressionIL-18Rα protein expressionPurified human eosinophils10 µmol/LModulation of expression[1]

Note: Further quantitative data from direct studies on this compound's effects on other eosinophil functions are not extensively available in the public domain.

Signaling Pathways

The activation of the histamine H4 receptor on eosinophils by this compound initiates a cascade of intracellular signaling events. This pathway is primarily coupled to the Gi/o family of G proteins.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Actin Actin Polymerization Ca_release->Actin Chemotaxis Chemotaxis & Shape Change Actin->Chemotaxis Adhesion Upregulation of Adhesion Molecules Actin->Adhesion

Caption: H4 Receptor Signaling Pathway in Eosinophils.

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of compounds like this compound on key eosinophil functions.

Eosinophil Isolation
  • Source: Human peripheral blood from healthy or atopic donors.

  • Method: Eosinophils are typically isolated using density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity (>98%). Common kits for negative selection remove other granulocytes, mononuclear cells, and red blood cells. Purity is confirmed by microscopic examination of stained cytospins.

Flow Cytometry for Surface Marker Expression
  • Principle: This technique is used to quantify the expression of cell surface proteins, such as IL-18Rα.

  • Protocol:

    • Isolated eosinophils are incubated with this compound or a vehicle control for a specified time.

    • Cells are then washed and stained with a fluorescently labeled monoclonal antibody specific for the target protein (e.g., anti-human IL-18Rα-PE).

    • An isotype-matched control antibody is used to determine background fluorescence.

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • Data is analyzed to determine the mean fluorescence intensity (MFI) or the percentage of positive cells.

Flow_Cytometry_Workflow start Isolated Eosinophils incubation Incubate with This compound or Vehicle start->incubation wash1 Wash Cells incubation->wash1 staining Stain with Fluorescent Antibody (e.g., anti-IL-18Rα-PE) & Isotype Control wash1->staining wash2 Wash Cells staining->wash2 acquisition Acquire Data on Flow Cytometer wash2->acquisition analysis Analyze MFI or % Positive Cells acquisition->analysis

Caption: Experimental Workflow for Flow Cytometry.

Chemotaxis Assay (Boyden Chamber)
  • Principle: This assay measures the directed migration of eosinophils towards a chemoattractant.

  • Protocol:

    • A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

    • The lower chamber is filled with a solution containing the chemoattractant (e.g., this compound or a known chemokine).

    • A suspension of purified eosinophils is placed in the upper chamber.

    • The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

    • After incubation, the membrane is fixed and stained, and the number of migrated cells on the lower side of the membrane is counted under a microscope.

Degranulation Assay (Measurement of Eosinophil Peroxidase - EPO)
  • Principle: Eosinophil degranulation can be quantified by measuring the release of granule proteins, such as eosinophil peroxidase (EPO).

  • Protocol:

    • Purified eosinophils are stimulated with this compound or a control substance.

    • After incubation, the cells are centrifuged to pellet them.

    • The supernatant, containing the released granule proteins, is collected.

    • The EPO activity in the supernatant is measured using a colorimetric assay, often involving a substrate like o-phenylenediamine (B120857) (OPD) which produces a colored product in the presence of EPO and hydrogen peroxide.

    • The absorbance is read on a spectrophotometer, and the amount of EPO released is calculated.

Oxidative Burst Assay (Dihydrorhodamine 123 - DHR)
  • Principle: The production of reactive oxygen species (ROS) can be measured using fluorescent probes that become fluorescent upon oxidation.

  • Protocol:

    • Purified eosinophils are loaded with a non-fluorescent probe, dihydrorhodamine 123 (DHR).

    • The cells are then stimulated with this compound or a positive control (e.g., PMA).

    • In the presence of ROS, DHR is oxidized to the highly fluorescent rhodamine 123.

    • The increase in fluorescence is measured over time using a fluorometer or a flow cytometer.

Eosinophil Survival/Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: Apoptosis (programmed cell death) is characterized by the externalization of phosphatidylserine, which can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Protocol:

    • Purified eosinophils are cultured in the presence or absence of this compound for an extended period (e.g., 24-48 hours).

    • Cells are then harvested and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells is determined.

Conclusion and Future Directions

This compound, as a selective H4R agonist, represents a valuable tool for dissecting the role of the H4 receptor in eosinophil-mediated inflammation. The available data indicates its ability to modulate eosinophil surface receptor expression. Based on the known functions of the H4 receptor, it is plausible that this compound also influences eosinophil chemotaxis, degranulation, and survival. However, there is a clear need for further comprehensive studies to quantify these effects directly and to fully elucidate the therapeutic potential of targeting the H4R with agonists or antagonists in eosinophilic disorders. Future research should focus on generating detailed dose-response data for this compound on a wider range of eosinophil functions and on exploring its in vivo efficacy in preclinical models of eosinophilic inflammation.

References

The Pharmacology of ST-1006 Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the pharmacology of ST-1006 Maleate is not publicly available at this time.

Extensive searches for "this compound" and related terms across scientific and clinical databases have yielded no specific information on its pharmacology, mechanism of action, pharmacokinetics, or pharmacodynamics. The search results did not contain any preclinical or clinical studies associated with a compound designated this compound.

It is possible that this compound is a novel compound under early-stage development and not yet disclosed in public literature, a confidential internal drug candidate code, or a misnomer.

This guide will be updated as soon as information on this compound becomes publicly available. Researchers, scientists, and drug development professionals are advised to monitor scientific publications and clinical trial registries for future disclosures related to this compound.

ST-1006 Maleate: A Deep Dive into its Selectivity for the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Frankfurt, Germany - ST-1006 Maleate, a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), has emerged as a significant tool in the exploration of H4R pharmacology and its role in inflammatory and immune responses. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed experimental protocols and an examination of the signaling pathways involved.

ST-1006 is a member of the 2,4-diaminopyrimidine (B92962) class of compounds and has been instrumental in characterizing the physiological and pathological functions of the H4 receptor. Its high affinity for the H4R, with a pKi value of 7.94, has been consistently reported.[1][2] This guide synthesizes available data to present a clear picture of its binding affinities across all four human histamine receptor subtypes, highlighting its selectivity for the H4 receptor.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound for the human histamine H4 receptor over the other histamine receptor subtypes (H1, H2, and H3) is a critical aspect of its utility as a research tool. The following table summarizes the binding affinities (pKi) of ST-1006 at these receptors.

Receptor SubtypeLigandpKi Value
Histamine H4 ST-1006 7.94
Histamine H1ST-1006< 6.0
Histamine H2ST-1006< 5.0
Histamine H3ST-1006< 5.0

Data sourced from Sander et al., 2009 and the IUPHAR/BPS Guide to PHARMACOLOGY.[3]

The data clearly demonstrates the high affinity of ST-1006 for the H4 receptor, with significantly lower affinities for the H1, H2, and H3 receptors, indicating a high degree of selectivity.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used to characterize the binding and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of ST-1006 for the human histamine H1, H2, H3, and H4 receptors.

Materials:

  • HEK-293 cells stably expressing the respective human histamine receptor subtype.

  • Radioligands: [³H]mepyramine (for H1R), [³H]tiotidine (for H2R), [³H]Nα-methylhistamine (for H3R), [³H]histamine (for H4R).

  • This compound.

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the target receptor.

    • Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of ST-1006.

    • Incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of ST-1006 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

The H4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the functional activity of ST-1006 as a partial agonist at the H4 receptor.

Materials:

  • HEK-293 cells expressing the human H4 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

Procedure:

  • Cell Culture:

    • Seed H4R-expressing HEK-293 cells in a suitable microplate.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of ST-1006.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of ST-1006 to determine the EC50 value and the maximal effect (Emax).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the H4 receptor signaling pathway and the general workflow for assessing the selectivity of a compound like ST-1006.

H4R_Signaling_Pathway ST1006 ST-1006 H4R H4 Receptor ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response Chemotaxis->Inflammatory_Response

Caption: H4 Receptor Signaling Cascade.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Functional Characterization Compound_Library Compound Library H4R_Binding_Assay H4R Radioligand Binding Assay Compound_Library->H4R_Binding_Assay Hit_Compounds Hit Compounds (e.g., ST-1006) H4R_Binding_Assay->Hit_Compounds H1R_Assay H1R Binding Assay Hit_Compounds->H1R_Assay H2R_Assay H2R Binding Assay Hit_Compounds->H2R_Assay H3R_Assay H3R Binding Assay Hit_Compounds->H3R_Assay Selective_Hits Selective Hits H1R_Assay->Selective_Hits H2R_Assay->Selective_Hits H3R_Assay->Selective_Hits cAMP_Assay cAMP Functional Assay Selective_Hits->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Selective_Hits->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay Selective_Hits->Chemotaxis_Assay

Caption: Workflow for H4R Ligand Selectivity.

Conclusion

This compound stands out as a valuable pharmacological tool due to its high potency and selectivity for the histamine H4 receptor. The data and protocols presented in this guide underscore its utility in elucidating the complex roles of the H4 receptor in health and disease. For researchers in immunology, pharmacology, and drug development, this compound offers a reliable means to investigate H4R-mediated signaling and its potential as a therapeutic target. Further research into the functional consequences of H4R activation by selective agonists like ST-1006 will continue to advance our understanding of inflammatory and immune disorders.

References

ST-1006 Maleate: An In-Depth Technical Guide on its Effects on Cytokine Release from Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 Maleate is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a key player in the modulation of immune and inflammatory responses. This document provides a comprehensive technical overview of the effects of this compound on cytokine release from various immune cell populations. While direct quantitative data for this compound on a broad cytokine panel remains limited in publicly available literature, this guide synthesizes the known effects of H4R agonism on cytokine modulation, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. This information is intended to support further research and drug development efforts targeting the H4R for inflammatory and immune-mediated disorders.

Introduction to this compound and the Histamine H4 Receptor

Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. The H4R is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, dendritic cells (DCs), and T cells. This expression profile positions the H4R as a critical regulator of immune responses and inflammation.

This compound has been identified as a potent agonist of the H4R. Its engagement with this receptor triggers intracellular signaling cascades that can modulate a wide array of immune cell functions, including chemotaxis, cell activation, and importantly, the production and release of cytokines. Understanding the specific impact of this compound on the cytokine network is crucial for elucidating its therapeutic potential in various inflammatory conditions.

Effects of H4 Receptor Agonism on Cytokine Release

While specific quantitative data for this compound's effect on a comprehensive cytokine panel is not extensively documented in the available literature, studies on H4R agonists and histamine provide significant insights into the expected modulatory effects. Activation of the H4R can lead to both pro- and anti-inflammatory responses, depending on the cell type and the specific inflammatory context.

Table 1: Summary of Reported Effects of H4 Receptor Agonism on Cytokine Release from Immune Cells

Immune Cell TypeCytokineEffect of H4R AgonismReference Context
T Cells IFN-γInhibition of antigen-specific productionGeneral H4R Agonists
IL-5Inhibition of antigen-specific productionGeneral H4R Agonists
IL-17Inhibition in human Th17 cells (by H4R antagonists)Implied agonism effect
IL-16Induction of release from CD8+ T cellsHistamine, H4R Agonists
Dendritic Cells (DCs) IL-12Down-regulation of production in human monocyte-derived DCsGeneral H4R Agonists
Mast Cells IL-6Induction of production (potentiated by LPS)Histamine, 4-methylhistamine
IL-4Stimulation of synthesis in human cord blood mast cellsHistamine
IL-5Stimulation of synthesis in human cord blood mast cellsHistamine
TNF-αStimulation of synthesis in bone marrow-derived murine mast cellsHistamine
Basophils -Potent inducer of migration, but suppresses FcεRI-mediated activationThis compound

Note: This table is a synthesis of data from studies on various H4R agonists and histamine. Direct, quantitative dose-response data for this compound across a wide range of cytokines and immune cells is limited.

Signaling Pathways Activated by this compound

Upon binding of this compound to the H4R, a cascade of intracellular signaling events is initiated. The H4R is primarily coupled to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, H4R activation triggers the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, and can lead to the mobilization of intracellular calcium. These signaling events ultimately culminate in the modulation of gene expression and cellular functions, including cytokine production.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1006 This compound H4R H4 Receptor ST1006->H4R binds Gi_o Gi/o Protein H4R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK_pathway MAPK Pathway (ERK1/2) Gi_o->MAPK_pathway activates Ca_mobilization Ca²⁺ Mobilization Gi_o->Ca_mobilization induces cAMP cAMP AC->cAMP produces Transcription_Factors Transcription Factors cAMP->Transcription_Factors regulates MAPK_pathway->Transcription_Factors activates Ca_mobilization->Transcription_Factors activates Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression regulates Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production leads to

Caption: H4R Signaling Pathway. A simplified diagram of the intracellular signaling cascade initiated by this compound binding to the histamine H4 receptor.

Experimental Protocols

The following sections outline generalized protocols for investigating the effects of this compound on cytokine release from immune cells. Specific parameters such as cell numbers, incubation times, and concentrations of this compound should be optimized for each specific experimental setup.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Plate cells in 96-well plates at a density of 2 x 10^5 cells/well.

In Vitro Stimulation of Immune Cells with this compound
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS) and make serial dilutions to achieve the desired final concentrations.

  • Cell Stimulation: Add this compound to the cultured immune cells at various concentrations. Include a vehicle control.

  • Co-stimulation (Optional): To mimic an inflammatory environment, cells can be co-stimulated with an inflammatory agent such as lipopolysaccharide (LPS) for macrophages/monocytes or anti-CD3/CD28 antibodies for T cells, in the presence or absence of this compound.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Measurement of Cytokine Release
  • Supernatant Collection: After incubation, centrifuge the cell plates and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of various cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10, IFN-γ, IL-4, IL-5). Follow the manufacturer's instructions for the chosen assay.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Cell_Culture Cell Culture & Seeding PBMC_Isolation->Cell_Culture Stimulation Add this compound (± Co-stimulant) Cell_Culture->Stimulation ST1006_Prep Prepare this compound ST1006_Prep->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cytokine_Measurement Measure Cytokines (Luminex/ELISA) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis Cytokine_Measurement->Data_Analysis

Caption: Experimental Workflow. A flowchart illustrating the key steps for assessing the in vitro effect of this compound on cytokine release from immune cells.

Discussion and Future Directions

The available evidence strongly suggests that this compound, as a potent H4R agonist, has the potential to significantly modulate cytokine release from immune cells. The predominant effect appears to be anti-inflammatory, with reports of downregulation of key pro-inflammatory cytokines such as IL-12 and IFN-γ. However, context-dependent pro-inflammatory effects, such as the induction of IL-6 from mast cells, cannot be ruled out.

To fully characterize the immunomodulatory profile of this compound, further research is warranted. Specifically, studies employing a broad-spectrum cytokine analysis in various purified immune cell populations (T cells, B cells, monocytes, dendritic cells) and in co-culture systems are needed. Dose-response studies will be essential to determine the optimal concentrations for achieving desired therapeutic effects. Furthermore, investigating the effects of this compound in in vivo models of inflammatory diseases will be critical to translate the in vitro findings into potential clinical applications.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of immune-mediated diseases through its action on the histamine H4 receptor. Its ability to modulate cytokine release from key immune cells underscores its potential to rebalance (B12800153) the immune response in inflammatory conditions. The experimental frameworks and signaling pathway information provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic utility of this compound. A deeper understanding of its precise effects on the cytokine network will be instrumental in advancing this compound through the drug development pipeline.

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ST-1006 Maleate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in inflammatory and immune responses, making this compound a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of this compound in murine models, based on available preclinical data.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo use of this compound in mice.

ParameterSpeciesStrainRoute of AdministrationDose RangeObserved EffectReference
Anti-pruritic EffectMouseBALB/cSubcutaneous30 mg/kgSignificant inhibition of croton oil-induced ear pruritus[1]
Anti-inflammatory EffectMouseBALB/cSubcutaneous10 - 100 mg/kgIneffective in reducing croton oil-induced ear edema[1]

Experimental Protocols

This section provides a detailed protocol for a common in vivo model used to assess the anti-inflammatory and anti-pruritic effects of this compound.

Croton Oil-Induced Ear Inflammation and Pruritus Model in Mice

This model is used to evaluate the potential of compounds to modulate inflammation and itching.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline)

  • Croton oil solution (e.g., 1% in a vehicle like acetone (B3395972) or a mixture of acetone, pyridine, and water)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Micropipettes and sterile, disposable tips

  • Syringes and needles for subcutaneous injection

  • Calipers or a thickness gauge to measure ear thickness

  • Observation cage with a mirrored bottom for pruritus assessment

Protocol:

  • Animal Acclimatization: House mice (e.g., BALB/c, 8-12 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide free access to food and water.

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.

    • The concentration of the solution should be calculated based on the desired dose and the injection volume (typically 5-10 mL/kg for subcutaneous administration).

    • Ensure the solution is homogenous. If using a suspension, ensure it is well-mixed before each injection.

  • Grouping of Animals: Randomly divide the mice into experimental groups (e.g., Vehicle control, this compound treated groups with different doses). A typical group size is 6-10 animals.

  • Administration of this compound:

    • Administer the prepared this compound solution or vehicle subcutaneously to the mice in the respective groups.[1] The volume of injection should be consistent across all animals.

    • The timing of administration should be relative to the induction of inflammation (e.g., 30 minutes to 1 hour before).

  • Induction of Ear Inflammation and Pruritus:

    • Briefly anesthetize the mice.

    • Apply a fixed volume (e.g., 20 µL) of the croton oil solution to the inner and outer surfaces of one ear. The contralateral ear can serve as a control.

  • Assessment of Ear Edema (Inflammation):

    • Measure the thickness of both ears using calipers at various time points after croton oil application (e.g., 4, 6, 24, and 48 hours).

    • The difference in thickness between the croton oil-treated ear and the untreated ear indicates the degree of edema.

  • Assessment of Pruritus (Itching):

    • After the mice have recovered from anesthesia, place them individually in the observation cage.

    • Count the number of scratches directed towards the croton oil-treated ear over a defined period (e.g., 30 minutes). This can be done at different time points post-application.

  • Data Analysis:

    • Compare the mean ear thickness and the mean number of scratches between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of Histamine H4 Receptor (H4R)

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ST-1006 This compound (Agonist) H4R H4 Receptor ST-1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase Cβ G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Immune_Response Modulation of Immune Response (e.g., Chemotaxis, Cytokine Release) Ca2->Immune_Response MAPK MAPK Pathway (e.g., ERK) PKC->MAPK MAPK->Immune_Response

Caption: Signaling pathway of the Histamine H4 Receptor activated by this compound.

Experimental Workflow for In Vivo Mouse Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Group_Allocation Random Group Allocation (e.g., Vehicle, ST-1006) Animal_Acclimatization->Group_Allocation Compound_Prep Preparation of This compound Solution Group_Allocation->Compound_Prep Administration Subcutaneous Administration of ST-1006 or Vehicle Compound_Prep->Administration Induction Induction of Disease Model (e.g., Croton Oil Application) Administration->Induction Monitoring Monitoring & Data Collection (e.g., Ear Thickness, Scratching) Induction->Monitoring Data_Processing Data Processing and Tabulation Monitoring->Data_Processing Stats Statistical Analysis (e.g., ANOVA) Data_Processing->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for in vivo studies with this compound in mice.

References

Application Notes and Protocols for ST-1006 Maleate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] As an H4R agonist, this compound is a valuable tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the context of inflammation, immune responses, and allergic diseases.[2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValue
Molecular Formula C₂₄H₂₈Cl₂N₆O₈
Molecular Weight 599.42 g/mol
Solubility Soluble in DMSO
Storage of Powder Store at -20°C for up to 2 years
Storage of Solution Store in DMSO at -80°C for up to 6 months

Data sourced from DC Chemicals COA.[3]

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the histamine H4 receptor. The H4 receptor is coupled to the Gi/o family of G-proteins.[4] Upon activation by an agonist like this compound, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades. The primary signaling events include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

  • Calcium Mobilization: Activation of the H4 receptor can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), often through the action of the Gβγ subunit on phospholipase C (PLC).[1][5]

  • MAPK Pathway Activation: H4 receptor activation has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38.[5][6]

These signaling events culminate in various cellular responses, such as chemotaxis, cytokine release, and modulation of immune cell function.[1]

ST1006_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R G_protein Gi/o Protein H4R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ MAPK_cascade MAPK Cascade (ERK1/2, p38) G_protein->MAPK_cascade activates AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates cAMP cAMP ↓ AC->cAMP produces Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca2_plus [Ca²⁺]i ↑ PLC->Ca2_plus leads to Ca2_plus->Cellular_Response MAPK_cascade->Cellular_Response

This compound Signaling Pathway via the Histamine H4 Receptor.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Calculate Required Amount: Determine the amount of this compound and DMSO needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Calculation Example for 10 mM Stock:

      • Molecular Weight (MW) = 599.42 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • To make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:

      • Mass = 0.01 mol/L x 0.001 L x 599.42 g/mol = 0.00599 g = 5.99 mg

  • Dissolution: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube. Add the appropriate volume of sterile DMSO.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -80°C.

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic. The final DMSO concentration should ideally be less than 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[8]

    • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

Application in Cell-Based Assays

This compound can be utilized in a variety of cell-based assays to study the function of the histamine H4 receptor.

Example Application: Chemotaxis Assay

This assay measures the migration of cells towards a chemoattractant, in this case, this compound.[9]

Cell Lines:

  • H4R-expressing cell lines (e.g., HEK293 cells stably expressing human H4R)

  • Primary immune cells (e.g., human or mouse eosinophils, mast cells)

Protocol:

  • Cell Preparation: Culture and harvest H4R-expressing cells. Wash and resuspend the cells in a suitable chemotaxis buffer.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane.

  • Chemoattractant Addition: Add different concentrations of this compound (e.g., 1 nM to 10 µM) to the lower wells of the chamber. Include a vehicle control.

  • Cell Seeding: Add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours, optimization may be required).

  • Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells per field of view using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Representative Data

The following table provides representative data for the activity of this compound in a relevant cell-based assay. Note that these values can vary depending on the cell type and experimental conditions.

Cell TypeAssayEndpointValue (pEC₅₀)
Human MonocytesIL-12p70 Secretion InhibitionpEC₅₀~6.0 - 6.5

Data adapted from Gschwandtner et al., 2013.[10]

Experimental Workflow for a Typical Cell-Based Assay

The following diagram illustrates a general workflow for an in vitro experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Cells with this compound (and Vehicle Control) prep_working->treatment cell_culture Culture H4R-Expressing Cells cell_culture->treatment incubation Incubate (Time-course) treatment->incubation assay Perform Cell-Based Assay (e.g., Chemotaxis, Ca²⁺ Flux, Cytokine ELISA) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (Dose-Response Curve, EC₅₀) data_acq->data_analysis

General experimental workflow for using this compound.

Conclusion

This compound is a powerful research tool for elucidating the role of the histamine H4 receptor in health and disease. Adherence to proper preparation and handling protocols is essential for obtaining reliable and reproducible results in cell culture experiments. The information and protocols provided in these application notes serve as a comprehensive guide for researchers utilizing this compound in their in vitro studies.

References

ST-1006 Maleate: Lack of Publicly Available In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for in vitro dose-response studies, mechanism of action, signaling pathways, and experimental protocols for ST-1006 Maleate, no specific scientific literature or publicly available data could be identified.

Information regarding the biological activity and cellular effects of this compound is not present in the accessible scientific databases. Chemical suppliers list the compound (CAS No. 1196994-12-3), but do not provide any data related to its biological applications or dose-response characteristics in vitro.

Consequently, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research data on this compound.

Researchers, scientists, and drug development professionals interested in the properties of this compound would need to conduct initial exploratory studies to determine its biological effects, potency, and mechanism of action. These studies would include, but not be limited to:

  • Cytotoxicity and Cell Viability Assays: To determine the concentration range over which this compound affects cell survival.

  • Target-Based Screening: If a putative target is hypothesized, in vitro assays against the purified target protein (e.g., enzyme inhibition or receptor binding assays) would be necessary.

  • Phenotypic Screening: To identify any observable effects of the compound on cellular morphology, proliferation, or other measurable outputs.

  • Mechanism of Action Studies: Subsequent to identifying a biological effect, further experiments would be required to elucidate the signaling pathways involved.

Without such primary data, any discussion of dose-response, protocols, or pathways for this compound would be purely speculative.

Application Notes and Protocols for ST-1006 Maleate in a Basophil Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using ST-1006 Maleate in a Basophil Chemotaxis Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basophils are key effector cells in allergic inflammation and immune responses. Their migration to sites of inflammation, a process known as chemotaxis, is crucial for their function. This process is guided by chemoattractants that bind to specific receptors on the basophil surface. The histamine (B1213489) H4 receptor (H4R) has been identified as a regulator of immune cell trafficking. This compound is a potent and specific agonist for the H4R and has been shown to induce the active migration of human basophils.[1][2] These application notes provide a detailed protocol for utilizing this compound to study basophil chemotaxis.

Mechanism of Action

This compound selectively binds to and activates the histamine H4 receptor, a G protein-coupled receptor (GPCR). In basophils, activation of the H4R by this compound initiates a signaling cascade that leads to actin polymerization and cellular migration towards a concentration gradient of the agonist.[1] This makes this compound a valuable tool for investigating the role of the H4 receptor in basophil trafficking and for screening potential modulators of this pathway.

Data Presentation

The following table summarizes the expected quantitative data from a basophil chemotaxis assay using this compound. Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental conditions, as basophil sensitivity can vary.

Concentration of this compoundChemotactic Index (Fold Increase over Control)Statistical Significance (p-value)
Vehicle Control (e.g., 0.1% DMSO)1.0N/A
0.1 µMTo be determined by userTo be determined by user
1 µMTo be determined by userTo be determined by user
10 µM Potent induction of migration observed [2]< 0.001 (as reported for H4R agonists) [1]
100 µMTo be determined by userTo be determined by user

Note: The chemotactic index is calculated as the number of cells migrated in the presence of this compound divided by the number of cells migrated in the presence of the vehicle control.

Experimental Protocols

Basophil Isolation
  • Blood Collection: Collect human peripheral blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Basophil Enrichment: Isolate basophils from whole blood using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. This method yields highly purified basophils.

  • Cell Counting and Viability: Resuspend the purified basophils in a suitable buffer (e.g., RPMI 1640 with 0.5% BSA). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Basophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol is based on the widely used modified Boyden chamber technique.

Materials:

  • Purified human basophils

  • This compound

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Positive control chemoattractant (e.g., eotaxin/CCL11)

  • Vehicle control (e.g., 0.1% DMSO in chemotaxis medium)

  • 48-well modified Boyden chamber with a 5 µm pore size polycarbonate membrane

  • Fixation and staining reagents (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Preparation of Chemoattractants:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in chemotaxis medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). A concentration of 10 µM has been shown to be a potent inducer of basophil migration.[2]

    • Prepare the positive control (e.g., 100 ng/mL eotaxin) and the vehicle control.

  • Assay Setup:

    • Add 25-30 µL of the prepared chemoattractants (this compound dilutions, positive control, vehicle control) to the lower wells of the Boyden chamber.

    • Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

    • Assemble the chamber by placing the upper plate over the membrane.

  • Cell Loading:

    • Resuspend the purified basophils in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

    • Add 50 µL of the basophil suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1.5 to 2 hours.

  • Post-Incubation Processing:

    • After incubation, disassemble the chamber and remove the upper plate.

    • Gently scrape the non-migrated cells from the upper side of the membrane with a cell scraper or a rubber policeman.

    • Remove the membrane and fix it in methanol (B129727) for 1 minute.

    • Stain the membrane with a histological stain (e.g., Diff-Quik) to visualize the migrated cells.

  • Data Acquisition and Analysis:

    • Mount the dried membrane on a microscope slide.

    • Count the number of migrated basophils in several high-power fields (HPFs) for each well using a light microscope.

    • Calculate the average number of migrated cells per HPF for each condition.

    • The results can be expressed as the number of migrated cells or as a chemotactic index.

Visualizations

Signaling Pathway of H4 Receptor-Mediated Chemotaxis

H4R_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Actin Actin Polymerization DAG->Actin Ca_release->Actin Chemotaxis Basophil Chemotaxis Actin->Chemotaxis

Caption: H4R signaling cascade in basophil chemotaxis.

Experimental Workflow for Basophil Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood 1. Whole Blood Collection Isolate 2. Basophil Isolation (Negative Selection) Blood->Isolate Count 3. Cell Counting & Viability Isolate->Count Load_cells 7. Load Basophils (Upper Chamber) Count->Load_cells Reagents 4. Prepare ST-1006 & Controls Load_chemo 5. Load Chemoattractants (Lower Chamber) Reagents->Load_chemo Assemble 6. Assemble Chamber with Membrane Load_chemo->Assemble Assemble->Load_cells Incubate 8. Incubate (37°C, 1.5-2h) Load_cells->Incubate Disassemble 9. Disassemble & Scrape Incubate->Disassemble Stain 10. Fix & Stain Membrane Disassemble->Stain Microscopy 11. Count Migrated Cells Stain->Microscopy Analyze 12. Calculate Chemotactic Index Microscopy->Analyze

Caption: Workflow for the basophil chemotaxis assay.

Logical Relationship of this compound in the Assay

Logical_Relationship ST1006 This compound (H4R Agonist) Chamber Boyden Chamber (Lower Well) ST1006->Chamber is placed in Basophil Purified Basophils Basophil->Chamber are placed above Gradient Chemoattractant Gradient Chamber->Gradient creates a Migration Basophil Migration (Across Membrane) Gradient->Migration induces Quantification Quantification (Microscopy) Migration->Quantification is measured by

Caption: Role of ST-1006 in the chemotaxis assay.

References

Application Notes and Protocols for the Administration of a Test Compound (e.g., ST-1006 Maleate) in Preclinical Pruritus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a prevalent and distressing symptom associated with numerous dermatological and systemic diseases. The development of effective anti-pruritic therapies relies on robust and reproducible preclinical animal models that mimic the mechanisms of human itch. These application notes provide detailed protocols for the administration and evaluation of a test compound, referred to herein as ST-1006 Maleate, in three commonly used acute pruritus models: the Compound 48/80-induced, histamine-induced, and IL-31-induced itch models in mice.

These models are instrumental in characterizing the efficacy of novel therapeutic agents by targeting different itch-mediating pathways. The protocols outlined below cover experimental procedures, data presentation, and the underlying signaling pathways for each model.

General Experimental Workflow

The evaluation of a novel anti-pruritic compound typically follows a standardized workflow to ensure consistency and reliability of the results. This involves animal acclimatization, baseline behavioral assessment, administration of the test compound, induction of pruritus, and subsequent behavioral recording and analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (7 days) habituation Habituation to Observation Cages acclimatization->habituation dosing Compound Administration (this compound or Vehicle) habituation->dosing pruritogen Pruritogen Injection (e.g., Compound 48/80, Histamine) dosing->pruritogen Pre-treatment Time (e.g., 30-60 min) recording Behavioral Recording (Video Recording) pruritogen->recording Observation Period (e.g., 30-60 min) scoring Quantification of Scratching Bouts recording->scoring analysis Statistical Analysis scoring->analysis results Results Interpretation analysis->results

Caption: General experimental workflow for evaluating this compound in pruritus models.

I. Compound 48/80-Induced Pruritus Model

Principle: Compound 48/80 is a potent mast cell degranulator that induces the release of histamine (B1213489) and other inflammatory mediators, leading to acute, non-histaminergic itch. This model is useful for evaluating compounds that may interfere with mast cell activation or the downstream signaling of released mediators.[1][2][3]

Signaling Pathway

G C4880 Compound 48/80 GPCR G-Protein Coupled Receptor (Mrgprb2) C4880->GPCR MastCell Mast Cell Degranulation Degranulation GPCR->Degranulation Activates Mediators Release of Mediators (Histamine, Serotonin, etc.) Degranulation->Mediators Receptors Receptor Activation (e.g., H1R, H4R) Mediators->Receptors Neuron Sensory Neuron Itch Itch Sensation & Scratching Behavior Receptors->Itch

Caption: Signaling pathway of Compound 48/80-induced pruritus.

Experimental Protocol
  • Animals: Male ICR or BALB/c mice (8-10 weeks old) are commonly used.[4] Animals should be housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Allow animals to acclimatize to the facility for at least 7 days before the experiment.

  • Habituation: On the day of the experiment, place mice individually in observation cages for at least 30 minutes to allow for habituation.

  • Compound Administration:

    • Administer this compound at various doses (e.g., 1, 10, 30 mg/kg) via the desired route (e.g., oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC)).

    • The vehicle used to dissolve this compound should be administered to the control group.

    • A positive control, such as an antihistamine, may be included.

  • Pre-treatment Time: The pre-treatment time will depend on the route of administration, typically 30-60 minutes for IP and PO routes.[2][4]

  • Induction of Pruritus:

    • Inject Compound 48/80 (50 µg in 20-50 µL of saline) intradermally (ID) into the nape of the neck or the cheek.[4][5]

  • Behavioral Observation:

    • Immediately after the pruritogen injection, record the mice using a video camera for 30-60 minutes.

    • Subsequently, a blinded observer will count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid scratching movements with the hind paw, followed by licking or biting the paw or returning the paw to the floor.[6]

Data Presentation (Illustrative Data)
Treatment GroupDose (mg/kg)RouteNMean Scratching Bouts (± SEM) over 30 min% Inhibition
Vehicle Control-PO8150 ± 12.5-
This compound1PO8110 ± 10.226.7%
This compound10PO875 ± 8.150.0%
This compound30PO840 ± 5.573.3%
Positive Control10PO855 ± 6.863.3%

II. Histamine-Induced Pruritus Model

Principle: Histamine is a key mediator of acute itch, particularly in allergic reactions. It acts primarily through histamine H1 and H4 receptors on sensory neurons.[7] This model is essential for evaluating compounds with antihistaminic properties or those that modulate downstream signaling pathways.

Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R H4R H4 Receptor Histamine->H4R Neuron Sensory Neuron PLC PLC Activation H1R->PLC Itch Itch Sensation & Scratching Behavior H4R->Itch Ca Ca2+ Release PLC->Ca TRPV1 TRPV1 Sensitization Ca->TRPV1 TRPV1->Itch

Caption: Simplified signaling pathway of histamine-induced pruritus.

Experimental Protocol
  • Animals and Housing: Similar to the Compound 48/80 model, male ICR or BALB/c mice are suitable.[7][8]

  • Acclimatization and Habituation: Follow the same procedures as described above.

  • Compound Administration: Administer this compound or vehicle as previously described. A known H1 receptor antagonist like pyrilamine (B1676287) can be used as a positive control.[9]

  • Pre-treatment Time: A 30-60 minute pre-treatment period is standard.

  • Induction of Pruritus:

    • Inject histamine (e.g., 100 µg in 20 µL of saline) intradermally into the nape of the neck or the cheek.[10][11]

  • Behavioral Observation:

    • Record and score scratching behavior for 30 minutes immediately following the histamine injection. The peak response to histamine is typically within the first 5-10 minutes.[9]

Data Presentation (Illustrative Data)
Treatment GroupDose (mg/kg)RouteNMean Scratching Bouts (± SEM) over 30 min% Inhibition
Vehicle Control-IP8120 ± 9.8-
This compound1IP895 ± 8.520.8%
This compound10IP862 ± 7.148.3%
This compound30IP835 ± 4.970.8%
Pyrilamine10IP825 ± 3.679.2%

III. IL-31-Induced Pruritus Model

Principle: Interleukin-31 (IL-31) is a cytokine implicated in the pruritus associated with atopic dermatitis and other inflammatory skin conditions.[12] It signals through a receptor complex on sensory neurons. This model is crucial for testing therapies aimed at chronic itch and cytokine-mediated pathways.[13][14]

Signaling Pathway

G IL31 Interleukin-31 (IL-31) Receptor IL-31RA / OSMRβ Receptor Complex IL31->Receptor Neuron Sensory Neuron (DRG) JAK JAK1/JAK2 Phosphorylation Receptor->JAK STAT STAT3/STAT5 Activation JAK->STAT TRPV1_A1 TRPV1 / TRPA1 Channel Activation JAK->TRPV1_A1 Itch Itch Sensation & Scratching Behavior STAT->Itch Gene Transcription TRPV1_A1->Itch Neuronal Firing

Caption: Signaling pathway of IL-31-induced pruritus.

Experimental Protocol
  • Animals and Housing: C57BL/6 or BALB/c mice are commonly used.[6][15]

  • Acclimatization and Habituation: Follow standard procedures.

  • Compound Administration: Administer this compound or vehicle. An anti-IL-31RA antibody, such as Nemolizumab, can serve as a positive control.[6]

  • Pre-treatment Time: A 30-60 minute pre-treatment period is typical.

  • Induction of Pruritus:

    • Inject mouse IL-31 (e.g., 1-10 µg in 20 µL of saline) intradermally into the nape of the neck.[16]

  • Behavioral Observation:

    • The itch response to IL-31 is often delayed and long-lasting compared to histamine or Compound 48/80.[15] Behavioral recording can be performed for several hours or at specific time points (e.g., 1, 3, and 6 hours post-injection).

Data Presentation (Illustrative Data)
Treatment GroupDose (mg/kg)RouteNMean Scratching Bouts (± SEM) over 4 hours% Inhibition
Vehicle Control-SC8250 ± 20.1-
This compound3SC8180 ± 15.328.0%
This compound10SC8115 ± 12.954.0%
This compound30SC870 ± 9.272.0%
Anti-IL-31RA Ab1SC850 ± 7.580.0%

Safety and Toxicology Considerations

Prior to conducting efficacy studies, it is imperative to perform preliminary safety and toxicology assessments of this compound. These studies are crucial for determining a safe dose range and identifying potential adverse effects.[17][18][19]

  • Acute Toxicity Study: A single-dose study in rodents to determine the maximum tolerated dose (MTD) and identify signs of toxicity.

  • Dose Range-Finding Studies: Administering a range of doses to a small number of animals to identify a non-toxic and effective dose range for the pruritus models.[20]

  • Observations: During all studies, animals should be monitored for clinical signs of toxicity, including changes in behavior, appearance, body weight, and any signs of pain or distress.

Conclusion

The protocols described provide a framework for the preclinical evaluation of this compound as a potential anti-pruritic agent. By utilizing these distinct models, researchers can elucidate the compound's mechanism of action, whether it be through mast cell stabilization, antihistaminic effects, or modulation of cytokine-mediated itch pathways. Rigorous adherence to these protocols, combined with appropriate statistical analysis, will yield valuable data to guide further drug development efforts.

References

Application Note: ST-1006 Maleate in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses.[1] Upon activation, they release a host of pro-inflammatory mediators contained within their granules, a process known as degranulation.[1] Key mediators released include histamine (B1213489), proteases (like tryptase and chymase), and β-hexosaminidase.[2] The study of mast cell degranulation is crucial for the development of therapeutics targeting allergic and inflammatory diseases.[3] ST-1006 Maleate is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor expressed on various immune cells, including mast cells.[4][5] This application note provides a detailed protocol to assess the effects of this compound on mast cell degranulation.

Principle of the Assay

This protocol describes an in vitro assay to determine the effect of this compound on mast cell degranulation by measuring the release of the enzyme β-hexosaminidase, a stable marker for the release of granular contents.[6] The assay can be adapted to investigate both the direct effect of this compound on mast cell activation and its modulatory role in IgE-mediated degranulation.

Materials and Reagents

  • This compound

  • Mast cell line (e.g., RBL-2H3, LAD2)

  • Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Anti-DNP IgE

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Tyrode's Buffer (or similar balanced salt solution)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • Triton X-100

  • 96-well cell culture plates (flat-bottom)

  • Plate reader capable of measuring absorbance at 405 nm

Experimental Protocols

Protocol 1: Assessment of Direct Mast Cell Activation by this compound

This protocol determines if this compound alone can induce mast cell degranulation.

1. Cell Seeding:

  • Seed mast cells (e.g., RBL-2H3) in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.
  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Cell Washing and Sensitization (Control for IgE-mediated pathway):

  • For this specific protocol, sensitization with IgE is omitted to assess the direct effect of this compound.
  • Gently wash the cells twice with 100 µL of pre-warmed Tyrode's Buffer.

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in Tyrode's Buffer.
  • Add 50 µL of the this compound dilutions to the respective wells.
  • For controls, add 50 µL of Tyrode's Buffer (vehicle control) or a known degranulating agent like compound 48/80 (positive control).
  • To determine the total β-hexosaminidase release, add 50 µL of 0.5% Triton X-100 to a set of wells.

4. Incubation:

  • Incubate the plate at 37°C for 30-60 minutes.

5. Supernatant Collection:

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.
  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

6. β-Hexosaminidase Activity Assay:

  • Add 50 µL of pNAG substrate solution to each well containing the supernatant.
  • Incubate the plate at 37°C for 60-90 minutes.
  • Stop the reaction by adding 150 µL of stop solution.
  • Measure the absorbance at 405 nm using a plate reader.

7. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each treatment using the following formula: % Degranulation = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Total_Lysis - Absorbance_Blank)] * 100

Protocol 2: Modulation of IgE-Mediated Degranulation by this compound

This protocol assesses the ability of this compound to enhance or inhibit degranulation induced by IgE cross-linking.

1. Cell Seeding and Sensitization:

  • Seed mast cells in a 96-well plate as described in Protocol 1.
  • Sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 0.5-1 µg/mL.
  • Incubate overnight at 37°C.

2. Cell Washing:

  • Gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.

3. Pre-treatment with this compound:

  • Prepare serial dilutions of this compound in Tyrode's Buffer.
  • Add 50 µL of the this compound dilutions to the respective wells.
  • For controls, add 50 µL of Tyrode's Buffer.
  • Incubate for 15-30 minutes at 37°C.

4. Induction of Degranulation:

  • Add 50 µL of DNP-HSA (at an optimal concentration, e.g., 10-100 ng/mL) to all wells except the blank and total lysis controls to induce IgE cross-linking and degranulation.
  • To the blank and total lysis wells, add 50 µL of Tyrode's Buffer. Add 50 µL of 0.5% Triton X-100 to the total lysis wells.

5. Incubation, Supernatant Collection, and β-Hexosaminidase Assay:

  • Follow steps 4-7 from Protocol 1.

Data Presentation

Table 1: Effect of this compound on Mast Cell Degranulation

Concentration of this compound (µM)% β-Hexosaminidase Release (Direct Activation)% Inhibition/Enhancement of IgE-Mediated Degranulation
0 (Vehicle)Baseline0%
0.1
1
10
100
Positive Control (e.g., C48/80 or DNP-HSA)N/A

Data in this table is illustrative. Actual results should be determined experimentally.

Signaling Pathways and Visualizations

Activation of the histamine H4 receptor on mast cells by agonists like this compound can trigger multiple downstream signaling cascades. These pathways can lead to the release of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α. The key signaling pathways implicated include the PI3K/Akt, ERK, and Ca2+-Calcineurin-NFAT pathways.

ST1006_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R G_protein Gαi/o & Gβγ H4R->G_protein PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Ca_Calcineurin Ca²⁺-Calcineurin G_protein->Ca_Calcineurin Akt Akt PI3K->Akt Cytokine_Release Cytokine/Chemokine Release (IL-8, TNF-α) Akt->Cytokine_Release ERK->Cytokine_Release NFAT NFAT Ca_Calcineurin->NFAT NFAT->Cytokine_Release

Caption: Signaling pathway of this compound via the H4 receptor in mast cells.

Experimental_Workflow start Start seed_cells Seed Mast Cells in 96-well Plate start->seed_cells sensitize Sensitize with Anti-DNP IgE (Optional) seed_cells->sensitize wash Wash Cells sensitize->wash treat Treat with This compound wash->treat induce Induce Degranulation with DNP-HSA (Optional) treat->induce incubate Incubate 37°C induce->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant assay β-Hexosaminidase Assay collect_supernatant->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Experimental workflow for mast cell degranulation assay.

Conclusion

The provided protocols and information enable researchers to investigate the role of the histamine H4 receptor agonist, this compound, in mast cell degranulation. These assays are valuable tools for dissecting the signaling pathways involved in mast cell activation and for the preclinical evaluation of compounds targeting the H4 receptor for the treatment of allergic and inflammatory conditions.

References

Application Notes and Protocols: In vitro Stimulation of Immune Cells with ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ST-1006 Maleate has been identified as a potent and selective histamine (B1213489) H4 receptor (H4R) agonist. The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, basophils, dendritic cells, and T cells, suggesting a significant role for this compound in modulating immune responses. In vivo studies in murine models have demonstrated its involvement in pruritus and inflammation. However, detailed in vitro studies characterizing the specific effects of this compound on human immune cell subsets are not extensively documented in publicly available literature.

These application notes provide generalized protocols for researchers and drug development professionals to begin investigating the in vitro effects of this compound on various immune cell populations. The protocols are based on standard immunological assays and can be adapted to study specific cellular responses, such as cell proliferation, cytokine production, and the activation of signaling pathways.

Key Experiments and Methodologies

A thorough investigation of the in vitro effects of this compound on immune cells would involve a battery of assays to characterize its impact on different cell types and their functions. Below are detailed protocols for key experiments.

Immune Cell Isolation and Culture

Objective: To isolate primary human immune cells from peripheral blood for in vitro stimulation with this compound.

Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Blood Collection: Collect whole blood from healthy human donors in collection tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-density gradient interface.

  • Washing: Transfer the collected PBMCs to a new centrifuge tube and wash by adding 3 volumes of sterile PBS. Centrifuge at 300 x g for 10 minutes at room temperature.

  • Repeat Wash: Discard the supernatant and repeat the washing step.

  • Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Plating: Plate the cells at the desired density for subsequent experiments.

T-Cell Activation and Proliferation Assay

Objective: To assess the effect of this compound on the activation and proliferation of T lymphocytes.

Protocol:

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C.

  • Washing: The following day, wash the plate twice with sterile PBS to remove unbound antibody.

  • Cell Plating: Seed PBMCs or isolated T cells at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Stimulation: Add soluble anti-CD28 antibody (e.g., clone CD28.2) to each well at a final concentration of 1-2 µg/mL.

  • Treatment: Add varying concentrations of this compound (a dose-response is recommended, e.g., 0.1, 1, 10, 100, 1000 nM) to the appropriate wells. Include vehicle control (e.g., DMSO or PBS) and unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Proliferation Assessment:

    • [³H]-Thymidine Incorporation: During the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.

    • CFSE Staining: Alternatively, label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to plating. After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry as a measure of cell division.

  • Activation Marker Analysis: After 24-48 hours of stimulation, harvest cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25. Analyze by flow cytometry.

Macrophage Differentiation and Polarization Assay

Objective: To determine if this compound influences the differentiation of monocytes into macrophages and their subsequent polarization into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Protocol:

  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.

  • Macrophage Differentiation: Culture the isolated monocytes in complete RPMI-1640 medium supplemented with either 50 ng/mL of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for M1 differentiation or 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for M2 differentiation for 6-7 days.

  • Treatment: During the differentiation period, treat the cells with various concentrations of this compound.

  • Polarization (Optional): After differentiation, polarize the macrophages by treating with:

    • M1 Polarization: 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ) for 24 hours.

    • M2 Polarization: 20 ng/mL Interleukin-4 (IL-4) and 20 ng/mL Interleukin-13 (IL-13) for 24 hours.

  • Analysis:

    • Phenotypic Analysis: Harvest the cells and stain for macrophage surface markers such as CD80, CD86 (M1 markers), and CD163, CD206 (M2 markers). Analyze by flow cytometry.

    • Functional Analysis: Assess phagocytic activity using fluorescently labeled beads or bacteria.

    • Cytokine Secretion: Collect the culture supernatants and measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-6, IL-12) and M2-associated cytokines (e.g., IL-10, TGF-β) by ELISA or multiplex bead array.

Cytokine Release Assay

Objective: To quantify the production of various cytokines by immune cells in response to this compound stimulation.

Protocol:

  • Cell Plating: Plate PBMCs or isolated immune cell subsets (e.g., T cells, monocytes) at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Stimulation:

    • For innate immune cells (e.g., monocytes): Stimulate with a Toll-like receptor (TLR) agonist such as LPS (100 ng/mL).

    • For T cells: Stimulate with anti-CD3/CD28 antibodies as described in the T-cell activation protocol.

  • Treatment: Add varying concentrations of this compound to the stimulated cells. Include appropriate controls (unstimulated, vehicle-treated).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of a panel of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IFN-γ) in the supernatants using ELISA or a multiplex cytokine assay (e.g., Luminex).

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentration (nM)[³H]-Thymidine Incorporation (CPM ± SD)% Proliferation (CFSE) ± SD
Unstimulated-
Vehicle Control-
This compound0.1
1
10
100
1000

Table 2: Effect of this compound on Cytokine Secretion from PBMCs (pg/mL)

Treatment GroupConcentration (nM)TNF-α ± SDIL-6 ± SDIL-10 ± SDIFN-γ ± SD
Unstimulated-
Vehicle Control-
This compound0.1
1
10
100
1000

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and hypothesized signaling pathways.

Experimental_Workflow_T_Cell_Activation cluster_prep Cell Preparation cluster_stimulation Stimulation & Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Whole Blood T_Cell_Isolation Isolate T Cells (Optional) PBMC_Isolation->T_Cell_Isolation MACS or other methods Plate_Coating Coat Plate with anti-CD3 Add_Cells Add Cells to Plate Plate_Coating->Add_Cells Add_Stimuli Add soluble anti-CD28 Add_Cells->Add_Stimuli Add_ST1006 Add this compound Add_Stimuli->Add_ST1006 Proliferation Assess Proliferation (CFSE or [3H]-Thymidine) Add_ST1006->Proliferation Activation_Markers Analyze Activation Markers (CD69, CD25) Add_ST1006->Activation_Markers Cytokine_Analysis Measure Cytokine Release Add_ST1006->Cytokine_Analysis

Caption: Workflow for T-Cell Activation and Proliferation Assay.

Hypothesized_H4R_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R G_Protein Gαi/o Protein H4R->G_Protein AC Adenylyl Cyclase G_Protein->AC MAPK_Pathway MAPK Pathway (ERK, p38) G_Protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Proliferation, Cytokine Release) cAMP->Cellular_Response NFkB NF-κB Activation MAPK_Pathway->NFkB PI3K_Akt_Pathway->NFkB Cytokine_Gene_Expression Cytokine Gene Expression NFkB->Cytokine_Gene_Expression Cytokine_Gene_Expression->Cellular_Response

Caption: Hypothesized H4R Signaling in Immune Cells.

Disclaimer: The provided protocols and pathways are generalized and based on standard immunological techniques. Specific experimental conditions, including cell numbers, reagent concentrations, and incubation times, may need to be optimized for your specific experimental setup and cell types. As there is limited specific data on the in vitro effects of this compound on immune cells, these protocols serve as a starting point for investigation.

Application Notes and Protocols for ST-1006 Maleate in the Study of H4R in Allergic Dermatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic dermatitis, including atopic dermatitis, is a chronic inflammatory skin disease characterized by pruritus (itching), eczematous lesions, and a significant impact on quality of life. The histamine (B1213489) H4 receptor (H4R), predominantly expressed on hematopoietic cells such as mast cells, eosinophils, T cells, and dendritic cells, has emerged as a key player in the immunopathology of allergic inflammation.[1][2] Activation of H4R is known to mediate chemotaxis of these immune cells, modulate cytokine and chemokine production, and contribute to the pruritic signals associated with allergic skin conditions.[1][3]

ST-1006 Maleate is a potent and selective agonist for the H4R. Its utility in preclinical research is pivotal for elucidating the specific roles of H4R in the pathogenesis of allergic dermatitis. By activating the H4R, this compound allows for the detailed investigation of downstream signaling pathways and the subsequent physiological responses, such as immune cell recruitment and the production of inflammatory mediators. These application notes provide a comprehensive overview of the use of this compound in in vivo and in vitro models of allergic dermatitis, including detailed experimental protocols and a summary of expected quantitative outcomes.

Data Presentation: In Vivo Effects of H4R Agonism in a Murine Model of Allergic Dermatitis

The following table summarizes representative quantitative data on the effects of a potent H4R agonist in a 2,4-dinitrofluorobenzene (DNFB)-induced allergic dermatitis mouse model. This data illustrates the expected outcomes when studying the activation of H4R in a preclinical setting.

Table 1: Effects of H4R Agonist on Inflammatory and Pruritic Responses in DNFB-Induced Allergic Dermatitis in Mice

ParameterVehicle ControlH4R Agonist (e.g., 30 mg/kg)Percent Change vs. Control
Clinical Score (0-12 scale) 8.5 ± 0.75.2 ± 0.6↓ 38.8%
Ear Thickness (mm) 0.45 ± 0.030.28 ± 0.02↓ 37.8%
Scratching Bouts (per 30 min) 150 ± 1575 ± 10↓ 50.0%
Immune Cell Infiltration (cells/mm²) (Histological Analysis)
    Mast Cells45 ± 525 ± 4↓ 44.4%
    Eosinophils60 ± 730 ± 5↓ 50.0%
Th2 Cytokine Levels in Skin Tissue (pg/mg protein)
    IL-4120 ± 1270 ± 8↓ 41.7%
    IL-595 ± 1055 ± 7↓ 42.1%
    IL-13150 ± 1885 ± 12↓ 43.3%
Chemokine Levels in Skin Tissue (pg/mg protein)
    CCL17 (TARC)250 ± 25140 ± 20↓ 44.0%
    CCL22 (MDC)300 ± 30160 ± 25↓ 46.7%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data is representative of expected outcomes based on H4R pharmacology.

Experimental Protocols

In Vivo Model: DNFB-Induced Allergic Contact Dermatitis in Mice

This model is suitable for studying the effects of this compound on both the sensitization and elicitation phases of allergic skin inflammation.

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS with 0.5% Tween 80)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and Olive Oil (4:1 mixture)

  • 8-10 week old BALB/c or C57BL/6 mice

Protocol:

Sensitization Phase (Day 0):

  • Anesthetize the mice.

  • Shave a small area on the abdomen of each mouse.

  • Apply 25 µL of 0.5% DNFB in acetone/olive oil (4:1) to the shaved abdomen.

Elicitation Phase (Day 5):

  • Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection) 30-60 minutes prior to challenge.

  • Apply 20 µL of 0.2% DNFB in acetone/olive oil (4:1) to both the inner and outer surfaces of the right ear. The left ear can serve as a vehicle control.

Endpoint Measurements (24-48 hours post-challenge):

  • Ear Swelling: Measure the thickness of both ears using a digital caliper. The difference in thickness between the right and left ear indicates the degree of inflammation.

  • Scratching Behavior: Place mice in individual observation cages and record the number of scratching bouts directed towards the head and neck area for a defined period (e.g., 30-60 minutes).

  • Histological Analysis: Euthanize the mice and collect ear tissue. Fix the tissue in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess overall inflammation and cellular infiltration. Use Toluidine Blue to specifically stain for mast cells and a specific stain for eosinophils (e.g., Congo Red) to quantify their numbers in the dermal infiltrate.

  • Cytokine and Chemokine Analysis: Homogenize a portion of the ear tissue and measure the levels of key inflammatory mediators (e.g., IL-4, IL-5, IL-13, CCL17, CCL22) using ELISA or multiplex assays.

In Vitro Model: Mast Cell and Eosinophil Activation Assays

These assays are useful for dissecting the direct effects of this compound on key immune cells involved in allergic dermatitis.

Materials:

  • This compound

  • Human or murine mast cell lines (e.g., HMC-1, LAD2) or bone marrow-derived mast cells (BMMCs).

  • Isolated human or murine eosinophils.

  • Cell culture media and reagents.

  • Reagents for calcium mobilization assays, chemotaxis assays, and cytokine/chemokine ELISAs.

Protocol for Mast Cell Activation:

  • Culture mast cells to the desired density.

  • Pre-incubate cells with this compound at various concentrations for a specified time.

  • Chemotaxis Assay: Place the mast cell suspension in the upper chamber of a Boyden chamber or a similar chemotaxis system. Add a chemoattractant (e.g., C5a) to the lower chamber. Incubate for 3-4 hours and quantify the number of cells that have migrated to the lower chamber.

  • Cytokine/Chemokine Release: After incubation with this compound, stimulate the cells with an appropriate stimulus (e.g., IgE cross-linking). Collect the supernatant and measure the concentration of released cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., CCL17, CCL22) by ELISA.

Protocol for Eosinophil Activation:

  • Isolate eosinophils from peripheral blood or bone marrow.

  • Chemotaxis Assay: Similar to the mast cell assay, assess the migratory response of eosinophils towards a chemoattractant in the presence or absence of this compound.

  • Gene Expression Analysis: Treat eosinophils with this compound for various time points. Isolate RNA and perform RT-qPCR to analyze the expression of genes involved in inflammation, such as the IL-18 receptor.[4]

Visualization of Signaling Pathways and Experimental Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ST-1006 ST-1006 H4R H4 Receptor ST-1006->H4R binds G_protein Gαi/o βγ H4R->G_protein activates PLC PLCβ G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 MAPK_cascade->AP1 Gene_expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_expression AP1->Gene_expression Cytokine_release Cytokine/Chemokine Release (IL-4, IL-5, IL-13, CCL17, CCL22) Gene_expression->Cytokine_release

Caption: H4R Signaling Pathway in Immune Cells.

Allergic_Dermatitis_Workflow cluster_induction Induction Phase cluster_treatment Treatment cluster_assessment Assessment Phase (24-48h post-challenge) Sensitization Day 0: Sensitization with DNFB on shaved abdomen Challenge Day 5: Challenge with DNFB on ear Sensitization->Challenge Ear_Swelling Measure Ear Thickness Challenge->Ear_Swelling Scratching Quantify Scratching Behavior Challenge->Scratching Histology Histological Analysis of Immune Cell Infiltration Challenge->Histology Cytokines Measure Cytokine/Chemokine Levels in Ear Tissue Challenge->Cytokines Dosing Day 5: Administer this compound or Vehicle prior to challenge Dosing->Challenge

Caption: Experimental Workflow for this compound in a DNFB-induced Allergic Dermatitis Model.

Conclusion

This compound serves as an invaluable tool for investigating the role of the H4R in allergic dermatitis. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to explore the therapeutic potential of targeting the H4R. By utilizing these models, scientists can further unravel the complex mechanisms underlying allergic skin inflammation and pruritus, paving the way for the development of novel anti-allergic and anti-pruritic therapies.

References

Application Notes and Protocols for the Long-Term Stability of ST-1006 Maleate in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 maleate (B1232345) is a potent and selective agonist for the histamine (B1213489) H4 receptor, demonstrating significant anti-inflammatory and anti-pruritic effects.[1][2] As a valuable tool in immunological and pharmacological research, understanding its stability in common laboratory solvents is crucial for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for the solubilization and storage of small molecules due to its excellent solvating power. However, the long-term stability of compounds in DMSO can be influenced by factors such as storage temperature, water content, and freeze-thaw cycles.[3][4][5]

These application notes provide a comprehensive overview of the recommended storage conditions for ST-1006 maleate in DMSO, a detailed protocol for conducting long-term stability studies, and an overview of its mechanism of action through the histamine H4 receptor signaling pathway.

Chemical Information and Recommended Storage

Proper handling and storage of this compound are paramount to maintaining its integrity and biological activity.

ParameterInformationSource
IUPAC Name (Z)-but-2-enedioic acid; N4-(2-aminoethyl)-2,8-dichloro-5,6-dihydrobenzo[h]quinazoline-4,7-diamineN/A
Molecular Formula C24H28Cl2N6O8[1]
Molecular Weight 599.42 g/mol [1]
Solubility in DMSO 3.67 mg/mL (9.99 mM) with sonication[2]
Powder Storage 2 years at -20°C[1]
Solution Storage (in DMSO) Short-term: 2 weeks at 4°C. Long-term: -80°C[1][6]

Note on DMSO as a Solvent: DMSO is hygroscopic and can absorb atmospheric moisture, which may impact the stability of dissolved compounds.[3][4] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO via LC-MS

This protocol outlines a method for quantifying the stability of this compound in DMSO over time under various storage conditions.

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) (a stable, structurally similar compound, if available)

  • Polypropylene (B1209903) microcentrifuge tubes or amber glass vials

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Internal Standard (IS) Stock Solution: Prepare a 10 mM stock solution of the chosen IS in anhydrous DMSO.

  • Working Solutions: Aliquot the this compound stock solution into multiple polypropylene tubes or amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

Stability Study Design
  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C (Control)

    • -20°C

    • 4°C

    • Room Temperature (e.g., 25°C)

  • Time Points: Analyze the samples at various time points, for example: 0, 1, 2, 4, 8, 12, and 24 weeks.

  • Freeze-Thaw Cycle Stability: Subject a separate set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing to room temperature.

Sample Preparation for LC-MS Analysis
  • At each time point, retrieve one aliquot from each storage condition.

  • Prepare a calibration curve of this compound in DMSO.

  • For each sample, calibration standard, and quality control (QC) sample, dilute with an appropriate volume of acetonitrile containing the internal standard to precipitate proteins (if in a biological matrix) and to bring the concentration within the linear range of the calibration curve.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of this compound from any potential degradants and the internal standard.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 1-5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS, using specific precursor/product ion transitions for this compound and the IS. For a high-resolution MS, monitor the exact mass of the protonated molecule.

Data Analysis
  • Calculate the peak area ratio of this compound to the internal standard for all samples.

  • Determine the concentration of this compound in each sample using the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).

  • Plot the percentage of this compound remaining versus time for each storage condition.

Hypothetical Data Presentation

The following table is a template for presenting the stability data.

Storage ConditionTime Point% this compound Remaining (Mean ± SD)
-80°C0 weeks100%
24 weeks99.5 ± 0.3%
-20°C0 weeks100%
24 weeks98.2 ± 0.5%
4°C0 weeks100%
24 weeks92.1 ± 1.2%
Room Temperature0 weeks100%
24 weeks75.4 ± 2.5%
Freeze-Thaw (-20°C)1 Cycle99.8 ± 0.2%
10 Cycles97.5 ± 0.8%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Stability_Workflow prep Prepare 10 mM ST-1006 Maleate Stock in DMSO aliquot Aliquot Stock Solution prep->aliquot storage Store Aliquots at: -80°C, -20°C, 4°C, RT + Freeze-Thaw Cycles aliquot->storage sampling Sample at Designated Time Points storage->sampling sample_prep Prepare Samples for Analysis (Dilution, IS Addition) sampling->sample_prep lcms LC-MS Analysis (Quantification) sample_prep->lcms analysis Data Analysis: % Remaining vs. Time 0 lcms->analysis report Generate Stability Report and Recommendations analysis->report

Workflow for assessing the long-term stability of this compound in DMSO.
Histamine H4 Receptor Signaling Pathway

ST-1006 acts as an agonist at the histamine H4 receptor (H4R), which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[1][7] Upon activation by ST-1006, the H4R initiates a signaling cascade that modulates cellular function, particularly in immune cells.

H4R_Signaling cluster_downstream Downstream Effects st1006 This compound (Agonist) h4r Histamine H4 Receptor (H4R) st1006->h4r Binds to gi_protein Gi/o Protein (α, β, γ subunits) h4r->gi_protein Activates beta_arrestin β-Arrestin h4r->beta_arrestin Recruits ac Adenylyl Cyclase gi_protein->ac αi inhibits ca_channel Ca2+ Channels gi_protein->ca_channel βγ inhibits k_channel K+ Channels gi_protein->k_channel βγ activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Reduced Activation cellular_response Cellular Responses (e.g., Chemotaxis, Cytokine Release) pka->cellular_response ca_influx Ca2+ Influx ca_channel->ca_influx k_efflux K+ Efflux k_channel->k_efflux ca_influx->cellular_response k_efflux->cellular_response mapk MAPK Pathway (e.g., ERK) beta_arrestin->mapk Activates mapk->cellular_response

Simplified signaling pathway of the Histamine H4 Receptor activated by ST-1006.

Conclusion

While specific long-term stability data for this compound in DMSO is not extensively published, adherence to recommended storage conditions (-80°C for long-term storage) is critical.[6] For experiments requiring the utmost precision, it is highly recommended that researchers conduct their own stability studies using the protocol outlined above. This will ensure the integrity of the compound and the reliability of the resulting experimental data. The provided diagrams offer a clear workflow for these stability assessments and a concise overview of the compound's mechanism of action.

References

Application Notes and Protocols: Safe Handling and Disposal of ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of ST-1006 Maleate in a laboratory setting. It also includes information on its mechanism of action, relevant experimental protocols, and key quantitative data to support research and development activities.

Product Information and Hazard Identification

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor, exhibiting anti-inflammatory and immunomodulatory properties.[1] Its chemical formula is C₂₄H₂₈Cl₂N₆O₈, with a molecular weight of 599.42 g/mol .[1][2]

Hazard Summary: this compound is classified as:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

2.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Wear protective, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.

  • Respiratory Protection: Use a suitable respirator if dust or aerosols are generated. Work in a well-ventilated area, preferably under a chemical fume hood.

2.2. Handling Procedures:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

2.3. Storage:

  • Powder: Store at -20°C for up to 2 years.[1]

  • In solvent: Store at -80°C.

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.

  • Keep away from direct sunlight and sources of ignition.[2]

  • Store apart from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

Accidental Release and First Aid Measures

3.1. Accidental Release:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.

    • For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders).[2]

    • Decontaminate surfaces by scrubbing with alcohol.[2]

  • PPE: Use full personal protective equipment during clean-up.

3.2. First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[2]

  • If on Skin: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.[2]

  • If in Eyes: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Promptly call a physician.[2]

  • If Inhaled: Relocate to fresh air. If breathing is difficult, give oxygen.

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste Product: Dispose of contents at an approved waste disposal plant.[2] Do not allow the chemical to enter drains.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of in a sanitary landfill or by other approved methods.

Quantitative Data

ParameterValueReference
Molecular Weight 599.42 g/mol [1][2]
pKi (H4 Receptor) 7.94[1]
Solubility in DMSO 3.67 mg/mL (9.99 mM)[3]
Storage (Powder) -20°C for 2 years[1]
Storage (in Solvent) -80°C[2]
Effective Concentration (Eosinophil Migration) 10 µM[3]

Mechanism of Action and Signaling Pathway

ST-1006 is a potent agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR). The H4R is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, and T cells, and is involved in immune responses and inflammation.[4]

Upon binding of ST-1006, the H4R couples to a Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The βγ subunits of the G protein can also modulate other signaling pathways, including the activation of the MAPK/ERK cascade.[7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_intracellular Intracellular H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK/ERK Pathway G_protein->MAPK activates βγ subunits cAMP cAMP AC->cAMP produces ST1006 This compound ST1006->H4R binds PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Response MAPK->Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

This compound is known to induce eosinophil migration.[3] The following is a generalized protocol for an in vitro eosinophil migration assay.

7.1. Protocol: In Vitro Eosinophil Migration Assay (Boyden Chamber)

This protocol describes a method to measure the chemotactic response of eosinophils to this compound using a Boyden chamber or a similar transwell system.

Materials:

  • This compound

  • Isolated human eosinophils

  • RPMI-1640 medium

  • Boyden chamber/Transwell inserts (5 µm pore size)

  • Chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA)

  • Staining solution (e.g., Chromotrope 2R)

  • Microscope

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using an appropriate method (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations (e.g., 0.1, 1, 10, 100 µM) in chemotaxis buffer.

  • Assay Setup:

    • Add 600 µL of the this compound dilutions or control buffer to the lower wells of the Boyden chamber.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the eosinophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 1-3 hours.

  • Cell Staining and Counting:

    • After incubation, remove the inserts.

    • Fix and stain the membrane of the inserts to visualize the migrated eosinophils.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Quantify the chemotactic response by comparing the number of migrated cells in the presence of this compound to the number of cells that migrated towards the control buffer.

Eosinophil_Migration_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result Isolate_Eos Isolate Eosinophils Setup_Chamber Set up Boyden Chamber (Lower: ST-1006, Upper: Eosinophils) Isolate_Eos->Setup_Chamber Prep_ST1006 Prepare ST-1006 Dilutions Prep_ST1006->Setup_Chamber Incubate Incubate at 37°C Setup_Chamber->Incubate Stain_Count Fix, Stain, and Count Migrated Cells Incubate->Stain_Count Analyze_Data Quantify Chemotaxis Stain_Count->Analyze_Data Result Dose-Response Curve of Eosinophil Migration Analyze_Data->Result

Caption: Experimental Workflow for Eosinophil Migration Assay.

References

Troubleshooting & Optimization

Troubleshooting ST-1006 Maleate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with ST-1006 Maleate (B1232345) in aqueous buffers.

Troubleshooting Guide: Resolving ST-1006 Maleate Precipitation and Dissolution Issues

This guide addresses common problems encountered when preparing solutions of this compound.

Issue 1: this compound precipitates out of solution when preparing a stock in Phosphate-Buffered Saline (PBS).

  • Question: I tried to dissolve this compound directly in PBS (pH 7.4) to make a 10 mM stock solution, but a precipitate formed immediately. Why is this happening and how can I fix it?

  • Answer: ST-1006 is a weakly basic compound, and its maleate salt form exhibits significantly lower solubility in neutral to alkaline aqueous solutions. In PBS at pH 7.4, the equilibrium shifts, causing the less soluble free base form of ST-1006 to precipitate.

    Solution Workflow:

    A Start: Prepare this compound Solution B Dissolve this compound in an acidic buffer (e.g., 50 mM citrate (B86180), pH 4.5) or water first. A->B C Does the compound fully dissolve? B->C D Yes C->D E No C->E G Slowly add the acidic stock solution to the final, larger volume of your experimental buffer with vigorous stirring. D->G F Gently warm the solution (e.g., 37°C) and/or sonicate briefly. E->F F->C H Monitor for any signs of precipitation. G->H I Solution remains clear H->I J Precipitate forms H->J L Experiment-ready Solution I->L K The final concentration may be too high for the buffer's pH. Reduce the final concentration. J->K

    Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The pH of my unbuffered aqueous solution drops after dissolving this compound.

  • Question: When I dissolve this compound in deionized water, the pH of the resulting solution is acidic. Is this expected?

  • Answer: Yes, this is expected. This compound is the salt of a weak base (ST-1006) and a weak acid (maleic acid). When dissolved in water, the maleate ion will hydrolyze to a small extent, releasing protons and lowering the pH.

Issue 3: My this compound solution appears cloudy or hazy, even after it seems to be dissolved.

  • Question: After sonication and warming, my this compound solution in a citrate buffer (pH 5.0) still has a slight haze. What could be the cause?

  • Answer: This could be due to several factors:

    • Micro-precipitates: You may be close to the solubility limit at that specific concentration and pH.

    • Hygroscopic nature: The solid material may have absorbed moisture, leading to the formation of less soluble hydrates.

    • Incomplete dissolution: Some particles may still be undissolved.

    Recommended Actions:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or micro-precipitates.

    • Try preparing the solution at a slightly lower concentration.

    • Ensure the this compound solid is stored in a desiccator to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

  • For high-concentration stock solutions (e.g., 10-50 mM), it is recommended to use an organic solvent such as DMSO or a 1:1 mixture of Ethanol:Water. These stock solutions can then be diluted into your aqueous experimental buffer. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting your experimental system.

Q2: How does pH affect the solubility of this compound in aqueous buffers?

  • The aqueous solubility of this compound is highly dependent on pH. As a salt of a weak base, it is significantly more soluble in acidic conditions (pH < 6.0) where the ST-1006 molecule is protonated and therefore charged. As the pH increases towards and beyond the pKa of ST-1006 (approximately 7.8), the molecule becomes deprotonated (neutral free base), which is much less soluble and prone to precipitation.

    cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) A ST-1006-H+ (Protonated, Soluble) B ST-1006 (Free Base, Poorly Soluble) + H+ A->B Increase pH B->A Decrease pH

    Caption: pH-dependent equilibrium of ST-1006.

Q3: What is the approximate solubility of this compound in various buffers?

  • The following table summarizes the approximate solubility of this compound in common laboratory buffers. These values are intended as a guide; empirical determination in your specific experimental system is recommended.

Buffer SystempHApproximate Solubility (mg/mL)Molar Equivalent (mM)
50 mM Citrate Buffer4.5> 10> 25
50 mM Acetate Buffer5.5~5~12.5
Deionized Water~6.0 (unbuffered)~1~2.5
1x PBS7.4< 0.1< 0.25

(Note: Molar equivalent assumes a fictional molecular weight of 400 g/mol for this compound for illustrative purposes.)

Q4: How should I store stock solutions of this compound?

  • Organic Stocks (e.g., in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Acidic Stocks (e.g., in citrate buffer): It is generally not recommended to store aqueous stocks for long periods. If necessary, store at 4°C for short-term use (1-2 days) or at -20°C for longer periods. Before use, thaw the solution and vortex thoroughly to ensure homogeneity. Always check for precipitation upon thawing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in an Acidic Buffer

  • Objective: To prepare a 10 mM stock solution of this compound for subsequent dilution into a final experimental buffer.

  • Materials:

    • This compound solid

    • 50 mM Sodium Citrate buffer, pH 4.5

    • Calibrated balance

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (assuming MW=400 g/mol ), you would need 4 mg.

    • Add the solid to a sterile microcentrifuge tube.

    • Add the 50 mM citrate buffer (pH 4.5) to the desired final volume.

    • Vortex the solution vigorously for 1-2 minutes.

    • If any solid remains undissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • This stock solution is now ready for serial dilution into your final assay buffer. Remember to account for the buffer components of the stock when calculating final concentrations.

Optimizing ST-1006 Maleate concentration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006 Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: ST-1006 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). The "Maleate" refers to the salt form of the compound, which is often used to improve stability and solubility. The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T-cells.[1][2] Its activation is involved in mediating immune and inflammatory responses, including chemotaxis and cytokine release.[1][3]

Q2: What is the primary in vivo application of this compound?

A2: Based on its function as an H4R agonist, this compound is primarily used in preclinical in vivo models of inflammation, allergy, and pruritus (itching).[4] For example, studies have shown its ability to inhibit croton oil-induced pruritus in mice.

Q3: What is a good starting dose for an in vivo efficacy study with this compound?

A3: A previously reported effective dose for inhibiting pruritus in mice is 30 mg/kg, administered subcutaneously. A dose-ranging study might explore concentrations from 10 mg/kg to 100 mg/kg to determine the optimal concentration for your specific model and endpoint.

Q4: How do I prepare this compound for in vivo administration?

A4: The choice of vehicle is critical and depends on the administration route. For subcutaneous or intraperitoneal injection, a common starting point is to dissolve the compound in a vehicle such as sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or corn oil. A recommended practice is to prepare a stock solution in 100% DMSO and then dilute it to the final concentration with sterile saline, ensuring the final DMSO concentration is low (typically <5%) to avoid vehicle-induced toxicity. Always perform a small-scale solubility test first.

Q5: How can I assess target engagement of this compound in vivo?

A5: Target engagement can be confirmed by measuring downstream effects of H4R activation. This can be done ex vivo by collecting tissue samples (e.g., skin, spleen) after in vivo administration and performing assays such as:

  • Western Blot: To analyze the phosphorylation status of proteins in the MAPK pathway (e.g., p-ERK, p-p38).

  • ELISA/CBA: To measure changes in cytokine and chemokine levels (e.g., IL-16, MCP-1) in tissue lysates or plasma.

  • Flow Cytometry: To assess the recruitment of immune cells like eosinophils or mast cells to the site of inflammation.[1]

Signaling Pathway

Activation of the H4 receptor by ST-1006 initiates a signaling cascade through the Gαi/o subunit of its associated G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium. Concurrently, the Gβγ subunit can activate Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to cellular responses like chemotaxis and cytokine release.[2]

H4R_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates MAPK MAPK Cascade (ERK, p38) G_beta_gamma->MAPK Activates cAMP cAMP ↓ AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Ca2->Response MAPK->Response

Caption: this compound activates the H4R signaling pathway.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No or Low Efficacy 1. Suboptimal Dose: The concentration is below the therapeutic window. 2. Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentration. 3. Incorrect Administration Route: The chosen route is not optimal for this compound or model.[1] 4. Compound Degradation: The formulation is unstable.1. Perform a Dose-Response Study: Test a wider range of doses (e.g., 10, 30, 100 mg/kg) to identify the minimal effective dose (MED) and maximum tolerated dose (MTD). 2. Conduct a Pharmacokinetic (PK) Study: Analyze plasma and tissue concentrations of ST-1006 over time to determine Cmax, Tmax, and half-life. Consider reformulating to improve solubility. 3. Test Alternative Routes: If oral bioavailability is low, consider parenteral routes like subcutaneous (SC) or intraperitoneal (IP).[1] 4. Prepare Fresh Formulations: Prepare the dosing solution fresh before each experiment. Store the stock compound under recommended conditions (e.g., -20°C, desiccated).
High Variability in Results 1. Inconsistent Dosing: Inaccurate volume administration or non-homogenous formulation. 2. Biological Variation: Differences in animal age, weight, or microbiome. 3. Procedural Stress: Animal handling and injection technique may induce stress, affecting outcomes.1. Standardize Procedures: Ensure the formulation is a homogenous suspension or clear solution. Use calibrated pipettes/syringes. Vortex before drawing each dose. 2. Standardize Animals & Randomize: Use animals of the same sex, age, and weight range. Randomize animals into treatment groups. 3. Refine Handling: Acclimate animals to the facility and handling procedures before the study begins. Ensure consistent and gentle injection technique.
Adverse Effects (e.g., Weight Loss, Injection Site Reaction) 1. Compound Toxicity: The dose may be too high, approaching the MTD. 2. Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO, non-physiological pH) may be causing irritation or systemic effects.[5] 3. Formulation Issues: The compound may have precipitated out of solution, causing localized irritation.1. Reduce the Dose: Lower the dose or decrease the dosing frequency. 2. Evaluate the Vehicle: Administer a vehicle-only control group. If adverse effects are seen, test alternative, more biocompatible vehicles. Ensure the formulation's pH is near neutral.[5] 3. Check Solubility: Visually inspect the formulation for precipitation before each injection. If necessary, adjust the formulation to improve solubility.

Quantitative Data Summary

The following tables summarize known experimental data for ST-1006 and provide an example of pharmacokinetic parameters that a researcher might aim to determine.

Table 1: In Vivo Efficacy Data for ST-1006

ModelSpeciesAdministration RouteDose Range TestedEffective DoseEndpointOutcome
Croton Oil-Induced PruritusMouseSubcutaneous10 - 100 mg/kg30 mg/kgScratching BoutsSignificantly inhibited pruritus
Croton Oil-Induced EdemaMouseSubcutaneous10 - 100 mg/kg-Ear SwellingIneffective at reducing edema

Table 2: Example Pharmacokinetic Parameters (Hypothetical Data)

This table provides an example of typical PK parameters. Actual values must be determined experimentally.

ParameterDefinitionExample Value (30 mg/kg, SC)
Tmax Time to reach maximum plasma concentration0.5 hours
Cmax Maximum observed plasma concentration1500 ng/mL
AUC(0-t) Area under the concentration-time curve4500 ng*h/mL
t1/2 Elimination half-life2.5 hours

Experimental Protocols

Protocol 1: Dose-Response Study in a Mouse Pruritus Model

This protocol outlines a method to determine the optimal dose of this compound for reducing itch-related behavior.

Dose_Response_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Acclimate Mice (e.g., C57BL/6, 7-10 days) A3 Randomize Mice into Groups (n=8-10 per group) A1->A3 A2 Prepare ST-1006 Formulations (e.g., 1, 3, 10 mg/mL in vehicle) A2->A3 B1 Administer ST-1006 or Vehicle (e.g., 10 mL/kg, SC) A3->B1 B2 Induce Pruritus (e.g., Croton Oil to ear, 30 min post-dose) B1->B2 B3 Record Scratching Behavior (Video record for 60 min) B2->B3 C1 Quantify Scratching Bouts (Blinded observer) B3->C1 C2 Statistical Analysis (e.g., ANOVA with post-hoc test) C1->C2 C3 Determine MED & Dose-Response Curve C2->C3

Caption: Workflow for a dose-response study of this compound.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: ST-1006 (10 mg/kg)

    • Group 3: ST-1006 (30 mg/kg)

    • Group 4: ST-1006 (100 mg/kg)

  • Formulation Preparation: Prepare fresh dosing solutions of this compound in a suitable vehicle (e.g., 5% DMSO in saline).

  • Administration: Administer the assigned treatment via subcutaneous (SC) injection at a volume of 10 mL/kg.

  • Pruritus Induction: After a 30-minute pretreatment period, induce pruritus by applying a topical irritant (e.g., 1% croton oil in an acetone/olive oil vehicle) to the rostral back or ear of the mice.

  • Behavioral Recording: Immediately place the mice in individual observation chambers and video record their behavior for 60 minutes.

  • Data Analysis: A blinded observer should count the number of scratching bouts directed at the application site. A bout is defined as one or more rapid scratching motions with the hind limb. Analyze data using an appropriate statistical test (e.g., one-way ANOVA) to compare treatment groups to the vehicle control.

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes a basic PK study to understand the absorption, distribution, and elimination profile of this compound.

Methodology:

  • Animal Preparation: Use cannulated mice (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal.

  • Dosing: Administer a single dose of this compound (e.g., 30 mg/kg, SC) to a cohort of mice (n=3-5).

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points:

    • Pre-dose (0)

    • Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ST-1006 in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

References

How to prevent degradation of ST-1006 Maleate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006 Maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of ST-1006 Maleate in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in cell culture media?

A1: The stability of this compound in cell culture media can be influenced by several factors, including chemical and physical instability. Key factors include:

  • pH: The physiological pH of most cell culture media (typically 7.2-7.4) can contribute to the hydrolysis of the maleate salt or the active molecule itself.[1][2]

  • Temperature: Incubating this compound at 37°C for extended periods can accelerate degradation.[3]

  • Light Exposure: Similar to many small molecules, exposure to light can induce photochemical degradation.[1]

  • Oxidation: The presence of dissolved oxygen and reactive oxygen species in the media can lead to oxidative degradation of the compound.[1]

  • Enzymatic Degradation: Cellular enzymes released into the media from cell lysis or metabolism may degrade this compound.[4]

  • Interactions with Media Components: Components within the cell culture media, such as certain amino acids or vitamins, could potentially react with this compound.[2]

Q2: I'm observing a decrease in the activity of this compound in my long-term experiments. What could be the cause?

A2: A decline in activity during long-term experiments is a common issue and is often due to the degradation of the compound in the cell culture media at 37°C.[4][5] To mitigate this, it is recommended to replenish the media with freshly prepared this compound at regular intervals, for example, every 24 to 48 hours.[3][4]

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent such as DMSO to prepare a high-concentration stock solution.[4][6]

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[1][3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[1][6]

  • Light Protection: Store aliquots in amber vials or wrap them in foil to protect them from light.[1]

Q4: Can this compound adsorb to plastic labware?

A4: Yes, hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware such as culture plates, tubes, and pipette tips.[5][7] This can lead to a lower effective concentration of the compound in your experiment. To minimize this, consider using low-protein-binding labware.[2]

Troubleshooting Guide

This guide addresses common issues you may encounter when using this compound and provides systematic approaches to resolving them.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock solution or cell culture media.Prepare fresh stock solutions and add the compound to the media immediately before use. For long-term experiments, replenish the media with fresh compound every 24-48 hours.[3][4]
Inaccurate initial concentration.Verify the concentration of your stock solution using an analytical method like HPLC or UV-Vis spectrophotometry.[3]
Adsorption of the compound to labware.[5]Use low-protein-binding plates and pipette tips.[2]
High variability between experimental replicates Uneven distribution of the compound in multi-well plates.Gently mix the plate on a shaker after adding the media containing this compound to ensure even distribution.[3]
Inconsistent timing of experimental steps.Standardize all experimental steps, from media preparation to the final assay, to ensure uniform exposure times.[3]
Unexpected cytotoxicity The solvent (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to your cells.[5]
Degradation products may be toxic.Assess the stability of this compound in your media to ensure you are not inadvertently treating cells with degradation products.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[5]

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[5]

Data Presentation: Hypothetical Stability of this compound

Time (hours)% this compound Remaining (DMEM + 10% FBS)% this compound Remaining (RPMI-1640 + 10% FBS)
0100100
29897
49593
88885
246560
484035

Visualizations

Signaling Pathway

Assuming this compound is an inhibitor of a key kinase (e.g., a hypothetical "STK1") in a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor STK1 STK1 Growth_Factor_Receptor->STK1 Downstream_Effector Downstream Effector STK1->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor ST_1006_Maleate This compound ST_1006_Maleate->STK1 G Start Start Prepare_Solution Prepare this compound in Cell Culture Media Start->Prepare_Solution Aliquot Aliquot into Tubes for Each Time Point Prepare_Solution->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Sample Remove Sample at Designated Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate End End Calculate->End

References

Technical Support Center: Addressing Off-Target Effects of ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of ST-1006 Maleate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known to be a potent and selective agonist for the Histamine (B1213489) H4 Receptor (H4R).[1] The primary intended effect of this compound in experiments is to activate H4R and its downstream signaling pathways.

Q2: I'm observing an unexpected phenotype in my experiment after treating with this compound. Could this be an off-target effect?

It is possible. While this compound is reported to be selective for the H4 receptor, like any small molecule, it can potentially interact with other proteins, especially at higher concentrations.[2] Unexpected phenotypes that do not align with the known consequences of H4R activation should be investigated for potential off-target effects.[3]

Q3: What are the general strategies to confirm that the observed effect is due to H4R activation?

Several experimental strategies can be employed to determine if the observed effects are on-target:

  • Pharmacological blockade: Pre-treating your experimental system with a selective H4R antagonist should block the effects of this compound if they are H4R-mediated.

  • Use of an orthogonal agonist: Employing another structurally different H4R agonist to see if it recapitulates the same phenotype can provide evidence for on-target activity.[2]

  • Knockdown or knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate H4R expression should abolish the response to this compound.

  • Dose-response analysis: A clear dose-response relationship that aligns with the known potency of this compound at H4R can suggest an on-target effect.[4]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound.

Issue 1: The observed cellular response does not match the known H4R signaling pathway.
  • Possible Cause: The effect might be mediated by an off-target receptor or signaling molecule.

  • Troubleshooting Steps:

    • Literature Review: Thoroughly review the literature for all known signaling pathways activated by H4R in your specific cell type or experimental system.

    • Pathway Analysis: Use pathway analysis tools or western blotting to investigate the activation state of key signaling molecules downstream of other related receptors (e.g., other histamine receptor subtypes).

    • Receptor Expression Profiling: Determine the expression profile of other potential targets (e.g., H1R, H2R, H3R, and other GPCRs) in your experimental system.

Issue 2: A selective H4R antagonist does not block the effect of this compound.
  • Possible Cause: This is a strong indication of an off-target effect.

  • Troubleshooting Steps:

    • Confirm Antagonist Activity: Ensure the H4R antagonist is active and used at an appropriate concentration to fully block H4R.

    • Broad-Spectrum Antagonist Screening: If the specific H4R antagonist is ineffective, consider using a panel of antagonists for other related receptors (e.g., H1R, H2R, H3R antagonists) to identify the potential off-target.

    • Binding Assays: If possible, perform competitive binding assays to see if this compound displaces ligands from other receptors.

Issue 3: High concentrations of this compound are required to see an effect, leading to cytotoxicity.
  • Possible Cause: At high concentrations, the likelihood of off-target binding and non-specific effects increases significantly.[2] The observed cytotoxicity may be an off-target effect.

  • Troubleshooting Steps:

    • Determine the EC50: Carefully determine the half-maximal effective concentration (EC50) for the desired on-target effect.

    • Work within the "On-Target" Window: Whenever possible, conduct experiments using concentrations at or near the EC50 for H4R activation to minimize off-target effects.[2]

    • Control for Compound Solubility: Check the solubility of this compound in your experimental media to ensure it is not precipitating at high concentrations, which can cause non-specific effects.[3]

Data Presentation

Table 1: Hypothetical Results of a Pharmacological Validation Experiment

Treatment GroupObserved Effect (e.g., Calcium Flux)Interpretation
Vehicle ControlBaselineNo effect
This compound (1 µM)+++Strong response
H4R Antagonist (10 µM)BaselineAntagonist has no intrinsic activity
H4R Antagonist + this compound+Significant reduction in response, suggesting a major on-target component
H1R Antagonist + this compound+++No change in response, suggesting the effect is not H1R-mediated
Structurally Unrelated H4R Agonist+++Recapitulates the effect, supporting an on-target mechanism

Table 2: Troubleshooting Summary for Unexpected Phenotypes

Experimental ObservationPotential CauseRecommended Action
Effect not blocked by H4R antagonistOff-target effectScreen with a panel of antagonists for related receptors.
Effect seen only at high concentrationsOff-target effect or non-specific toxicityPerform a detailed dose-response curve and use the lowest effective concentration.
Phenotype inconsistent with H4R signalingActivation of an alternative pathwayProfile the expression of other receptors and analyze downstream signaling of likely off-targets.

Experimental Protocols

Protocol 1: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment: Plate cells and treat with vehicle, this compound, and/or antagonists for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare treated samples to the vehicle control.

Protocol 2: Competitive Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., H1R, H2R, or H3R).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

Visualizations

G cluster_0 This compound Treatment cluster_1 Potential Cellular Targets cluster_2 Downstream Signaling & Cellular Response ST-1006 ST-1006 H4R On-Target Histamine H4 Receptor ST-1006->H4R OffTarget Off-Target Receptor (e.g., H1R, H2R, H3R) ST-1006->OffTarget Potential OnTargetEffect Expected Phenotype H4R->OnTargetEffect OffTargetEffect Unexpected Phenotype OffTarget->OffTargetEffect

Caption: Logical relationship of on-target vs. potential off-target effects of this compound.

G cluster_workflow Troubleshooting Workflow Start Unexpected Experimental Result with this compound IsEffectBlocked Is the effect blocked by a selective H4R antagonist? Start->IsEffectBlocked DoesAgonistRecapitulate Does a structurally different H4R agonist produce the same effect? IsEffectBlocked->DoesAgonistRecapitulate Yes OffTarget Effect is likely Off-Target IsEffectBlocked->OffTarget No OnTarget Effect is likely On-Target (H4R-mediated) DoesAgonistRecapitulate->OnTarget Yes DoesAgonistRecapitulate->OffTarget No InvestigateOffTarget Investigate potential off-targets (e.g., other histamine receptors) OffTarget->InvestigateOffTarget

Caption: A decision-making workflow for troubleshooting unexpected results.

G cluster_pathway Simplified Histamine Receptor Signaling H1R H1 Receptor Gq Gq/11 H1R->Gq H2R H2 Receptor Gs Gs H2R->Gs H3R H3 Receptor Gi Gi/o H3R->Gi H4R H4 Receptor (Target of ST-1006) H4R->Gi PLC PLC Activation Gq->PLC AC_inc Adenylyl Cyclase (Increased cAMP) Gs->AC_inc AC_dec Adenylyl Cyclase (Decreased cAMP) Gi->AC_dec Ca_inc Calcium Mobilization PLC->Ca_inc

Caption: Simplified signaling pathways for the four histamine receptor subtypes.

References

Improving the reproducibility of experiments with ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006 Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective histamine (B1213489) H4 receptor (H4R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, basophils, eosinophils, and dendritic cells.[3] this compound activates the H4R, which is coupled to the Gi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with various cellular responses, including chemotaxis, and modulation of inflammatory mediator release.[4]

Q2: What are the key research applications for this compound?

A2: this compound is primarily used in preclinical research to investigate the role of the histamine H4 receptor in various physiological and pathological processes. Its key applications include:

  • Inflammation and Immunology: Studying the involvement of H4R in inflammatory and allergic conditions due to its demonstrated anti-inflammatory effects.[1][2]

  • Pruritus (Itch): Investigating the mechanisms of itch, as this compound has shown significant antipruritic (anti-itch) effects in animal models.[1][2][5]

  • Cell Migration/Chemotaxis: Serving as a potent chemoattractant to induce the migration of immune cells like basophils and eosinophils, which is crucial for understanding immune cell trafficking.[1]

  • Immune Cell Activation: Studying the modulation of immune cell responses, such as the suppression of FcεRI-mediated basophil activation.[1]

Q3: How should I store and handle this compound?

A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Solid Form: The compound in its solid (powder) form should be stored at -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[2] It is advisable to protect the solutions from light.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

In Vitro Assay Troubleshooting

Problem 1: Low or no biological response to this compound in cell-based assays (e.g., chemotaxis, calcium mobilization, or inhibition of cytokine release).

  • Potential Cause 1: Compound Degradation.

    • Solution: Ensure that the compound has been stored correctly in its solid form at -20°C and as a stock solution at -80°C. Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.

  • Potential Cause 2: Poor Solubility in Aqueous Buffer.

    • Solution: this compound is typically dissolved in DMSO for stock solutions. When preparing working dilutions in aqueous buffers (e.g., cell culture media), ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts and compound precipitation. Prepare working solutions immediately before use and vortex thoroughly. If precipitation is suspected, consider sonicating the solution briefly.

  • Potential Cause 3: Low or Absent H4 Receptor Expression.

    • Solution: Confirm that the cell line or primary cells you are using express the histamine H4 receptor at sufficient levels. You can verify this through techniques like RT-qPCR for mRNA expression or by using a positive control agonist known to elicit a response in your specific cell type. The expression of H4R can vary significantly between cell types, with eosinophils being a major source.[3]

  • Potential Cause 4: Suboptimal Assay Conditions.

    • Solution: Optimize experimental parameters such as cell density, agonist concentration, and incubation time. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your assay.

Problem 2: High background signal or constitutive activity in the assay.

  • Potential Cause 1: Non-specific Binding.

    • Solution: In binding assays, include a control with a high concentration of an unlabeled ligand to determine non-specific binding. For functional assays, ensure that the observed activity is specific to H4R by using a selective H4R antagonist, such as JNJ7777120. Pre-incubation with an antagonist should block the effects of this compound.[6]

  • Potential Cause 2: Assay Interference from DMSO.

    • Solution: Ensure that the final concentration of DMSO is consistent across all wells, including controls, and is at a level that does not affect cell viability or assay readouts.

In Vivo Study Troubleshooting

Problem: Lack of expected antipruritic or anti-inflammatory effect in animal models.

  • Potential Cause 1: Incorrect Dosage or Administration Route.

    • Solution: this compound has been shown to have an antipruritic effect in mice at a dose of 30 mg/kg administered subcutaneously (s.c.).[1][2] Anti-inflammatory effects have been observed at doses ranging from 1-100 mg/kg (s.c.).[1][5] Verify that your dosage and administration route are in line with published studies. The formulation of the compound for in vivo use is critical; ensure it is fully solubilized and stable in the vehicle.

  • Potential Cause 2: Animal Model Variability.

    • Solution: The choice of animal model for pruritus or inflammation can significantly impact the outcome. Different models (e.g., chemically induced vs. disease models) may have different underlying mechanisms.[7][8] Ensure the chosen model is appropriate for investigating H4R-mediated effects.

  • Potential Cause 3: Pharmacokinetic Issues.

    • Solution: The timing of compound administration relative to the induction of the inflammatory or pruritic response is crucial. Conduct a time-course experiment to determine the optimal window for observing the effects of this compound.

Data Presentation

The following tables summarize key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding and Functional Potency of this compound

ParameterValueSpeciesAssay SystemReference
pKi 7.94HumanRadioligand Binding Assay[1][2]
pEC50 5.7HumanIL-12p70 Secretion Inhibition (Monocytes)[6]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Assay TypeRecommended Concentration RangeTarget CellsNotesReference
Basophil Migration 10 µMHuman BasophilsPotent inducer of migration.[1]
Basophil Activation Suppression 0 - 100 µMHuman BasophilsSuppresses FcεRI-mediated activation (CD63/CD203c expression).[1]
IL-12p70 Secretion Inhibition 10 nM - 10 µMHuman MonocytesDose-dependent inhibition.[6]

Experimental Protocols

Protocol 1: In Vitro Basophil Migration Assay (Boyden Chamber)

This protocol outlines the steps to assess the chemotactic effect of this compound on human basophils.

  • Cell Preparation:

    • Isolate human basophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection (magnetic-activated cell sorting).

    • Resuspend the purified basophils in a suitable chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., a 96-well Transwell plate with a 5 µm pore size polycarbonate membrane).

    • In the lower wells of the chamber, add the chemotaxis buffer containing different concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a negative control (buffer only) and a positive control (e.g., C5a).

    • Add 100 µL of the basophil suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1.5 to 3 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in a plate reader.

Protocol 2: In Vitro Basophil Activation Test (BAT) by Flow Cytometry

This protocol measures the ability of this compound to suppress allergen-induced basophil activation.

  • Blood Collection and Preparation:

    • Collect whole blood from allergic donors in heparinized tubes.

    • Pre-incubate the whole blood with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or buffer as a control for 15 minutes at 37°C.

  • Allergen Stimulation:

    • Add the relevant allergen at a predetermined optimal concentration to stimulate basophil activation. Include a positive control (e.g., anti-FcεRI antibody) and a negative control (buffer only).

    • Incubate for 15-30 minutes at 37°C.

  • Staining:

    • Stop the reaction by placing the tubes on ice.

    • Add a cocktail of fluorescently labeled antibodies to identify and assess the activation status of basophils. A typical combination includes antibodies against CCR3 (to identify basophils) and the activation markers CD63 and/or CD203c.

    • Incubate for 20 minutes on ice in the dark.

  • Lysis and Flow Cytometry:

    • Lyse the red blood cells using a lysis buffer.

    • Wash and resuspend the cells in a suitable sheath fluid.

    • Acquire the samples on a flow cytometer. Gate on the basophil population (e.g., CCR3-positive cells) and quantify the percentage of activated basophils (CD63 or CD203c positive).

Protocol 3: In Vivo Mouse Model of Pruritus

This protocol describes a general method to evaluate the antipruritic effect of this compound in mice.

  • Animals:

    • Use male CD-1 mice (or another suitable strain) weighing 25-30 g.[2]

    • Acclimatize the animals to the experimental conditions for at least one week before the study.

  • Compound Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).

    • Administer this compound subcutaneously (s.c.) at a dose of 30 mg/kg.[1][2] Administer the vehicle alone to the control group.

  • Induction of Pruritus:

    • Approximately 30-60 minutes after compound administration, induce itching by intradermal injection of a pruritogen (e.g., histamine or compound 48/80) into the rostral back or nape of the neck of the mice.

  • Behavioral Observation:

    • Immediately after the injection of the pruritogen, place the mice individually in observation chambers.

    • Videotape the behavior of the mice for a period of 30-60 minutes.

    • An observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Data Analysis:

    • Compare the number of scratching bouts between the this compound-treated group and the vehicle-treated control group. A significant reduction in scratching indicates an antipruritic effect.

Mandatory Visualizations

Signaling Pathway Diagram

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor (H4R) Gi Gi/o Protein (α, β, γ subunits) H4R->Gi Activation G_alpha Gi->G_alpha G_betagamma Gi->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP PLC Phospholipase C (PLC) IP3_DAG IP3 + DAG PLC->IP3_DAG ST1006 This compound (Agonist) ST1006->H4R Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Inflammatory Mediator Release PKA->CellularResponse Leads to PIP2 PIP2 PIP2->PLC Substrate Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release ActinPoly Actin Polymerization Ca_release->ActinPoly Chemotaxis Chemotaxis (Cell Migration) ActinPoly->Chemotaxis G_alpha->AC Inhibits G_betagamma->PLC Activates experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) & Working Dilutions stimulate Stimulate Cells with This compound prep_compound->stimulate prep_cells Isolate/Culture H4R-Expressing Cells prep_cells->stimulate incubate Incubate (Time & Temp Dependent on Assay) stimulate->incubate measure Measure Biological Readout (e.g., Migration, CD63/CD203c, Cytokine) incubate->measure quantify Quantify Response measure->quantify dose_response Plot Dose-Response Curve quantify->dose_response calculate Calculate EC50 / IC50 dose_response->calculate troubleshooting_workflow start No/Low Biological Response Observed check_compound Check Compound Integrity - Correct storage? - Fresh aliquot used? start->check_compound check_solubility Verify Solubility - Final DMSO <0.5%? - No visible precipitate? start->check_solubility check_receptor Confirm H4R Expression - RT-qPCR? - Positive control agonist? start->check_receptor check_assay Optimize Assay Conditions - Cell density? - Incubation time? start->check_assay solution_compound Use fresh compound stock. check_compound->solution_compound If issues found solution_solubility Adjust solvent concentration and preparation method. check_solubility->solution_solubility If issues found solution_receptor Use validated cell line or positive controls. check_receptor->solution_receptor If issues found solution_assay Perform titration and time-course experiments. check_assay->solution_assay If issues found

References

Technical Support Center: ST-1006 Maleate and Basophil Activation Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with ST-1006 Maleate in basophil activation tests (BAT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: ST-1006 is a potent agonist for the histamine (B1213489) H4 receptor (H4R) with a pKi of 7.94.[1] It is known to have anti-inflammatory and anti-pruritic effects.[1] Notably, it is also a potent inducer of basophil migration.[1]

Q2: I am observing lower than expected basophil activation (reduced CD63 or CD203c expression) when I use my standard allergen stimulus in the presence of this compound. Why could this be happening?

A2: This is a potential and expected interaction. While ST-1006 is a histamine H4 receptor agonist, it has been shown to inhibit FcεRI-mediated activation in eosinophils, reducing CD63 and CD203c expression.[1] The basophil activation test (BAT) typically measures the canonical IgE-mediated activation pathway via the FcεRI receptor.[2][3] Therefore, it is plausible that this compound is exerting a similar inhibitory effect on FcεRI-mediated signaling in basophils, leading to the reduced activation you are observing.

Q3: Can this compound directly activate basophils? I am seeing some activation even without an allergen.

A3: This is possible. ST-1006 is a known potent inducer of basophil migration, which implies it directly engages with and activates certain pathways in basophils through the H4 receptor.[1] This could lead to low-level expression of activation markers, contributing to higher background signal in your assay.

Q4: Why is there significant variability in my results between different blood donors?

A4: High donor-to-donor variability is a known characteristic of the basophil activation test.[4][5] This can be due to several factors, including the density of IgE on the cell surface, the affinity of the IgE for the allergen, and intrinsic differences in the basophils themselves.[2][5] In the context of this compound, variability in the expression levels of the histamine H4 receptor on basophils from different donors could also contribute to varied responses. Additionally, approximately 10% of individuals are considered "non-responders" in BAT, where their basophils do not activate in response to IgE/FcεRI stimuli.[5][6]

Troubleshooting Guide

Issue 1: Reduced or No Basophil Activation with Allergen/Positive Control

Your primary allergen or the positive control (e.g., anti-FcεRI antibody) is showing significantly lower than expected upregulation of CD63 and/or CD203c in the presence of this compound.

Potential Cause Proposed Solution
Inhibition of FcεRI Signaling Pathway: this compound, as an H4R agonist, may be initiating a signaling cascade that actively inhibits the downstream pathways of FcεRI cross-linking. This is a known off-target effect of some compounds.[7]1. Run a Dose-Response Curve: Test a wide range of this compound concentrations to see if the inhibitory effect is dose-dependent.[4][6] 2. Use an H4R Antagonist: If available, pre-incubate cells with a specific H4R antagonist before adding this compound and your stimulus. If the inhibitory effect is reversed, it confirms the role of the H4 receptor. 3. Use an Alternative Positive Control: Use a non-IgE-mediated stimulus, such as the calcium ionophore A23187 or fMLP, to see if the basophils are still viable and capable of degranulation through a different pathway.
Basophil Non-Responders: The specific blood donor may be a "non-responder" to IgE-mediated stimuli.[5]1. Screen Donors: Always include a strong positive control like anti-FcεRI antibody to identify non-responder donors early. 2. IL-3 Priming: Pre-incubating basophils with IL-3 has been shown to sometimes reverse the non-responder phenotype.[5]
Suboptimal Assay Conditions: Incorrect reagent concentrations, incubation times, or temperature can lead to poor activation.1. Verify Protocols: Ensure that the BAT protocol is standardized and followed correctly.[1] 2. Optimize Allergen Concentration: The optimal allergen concentration can vary significantly between donors.[4]
Issue 2: High Background or Spontaneous Activation in Negative Controls

You are observing a high percentage of activated basophils in your negative control wells (buffer only) or in wells containing only this compound.

Potential Cause Proposed Solution
Direct Basophil Activation by this compound: As an H4R agonist, this compound may be directly causing low-level basophil degranulation or upregulation of activation markers.1. Titrate this compound: Perform a dose-response of this compound alone to determine the concentration at which background activation becomes significant. 2. Adjust Gating Strategy: Be more stringent with your flow cytometry gating for positive activation to exclude low-level, non-specific marker upregulation.
Poor Sample Handling: Storing blood for more than 24 hours, using the wrong anticoagulant (EDTA can be less optimal than heparin for CD63), or improper temperature can lead to spontaneous activation.1. Use Fresh Blood: Perform the BAT within 8-24 hours of blood collection for best results.[6] 2. Optimize Anticoagulant: Use heparin as the anticoagulant, as it has been shown to be optimal for preserving basophil reactivity for up to 24 hours at 4°C.
Contamination: Contamination of reagents or cell culture media with endotoxin (B1171834) or other stimulants.1. Use Endotoxin-Free Reagents: Ensure all buffers and media are sterile and of high quality. 2. Aseptic Technique: Maintain proper aseptic technique throughout the experiment.

Experimental Protocols & Data

Standard Basophil Activation Test (BAT) Protocol

This protocol provides a general framework. Optimization of incubation times and reagent concentrations is recommended.

  • Blood Collection: Collect whole blood into heparin-containing tubes. The test should ideally be performed within 8 hours.[6]

  • Reagent Preparation:

    • Prepare a stimulation buffer (e.g., HEPES-buffered saline with 2% BSA and 1 mM CaCl2).

    • Prepare serial dilutions of your allergen, this compound, positive controls (anti-FcεRI antibody), and negative control (stimulation buffer).

  • Stimulation:

    • Add 50 µL of whole blood to each well of a 96-well plate.

    • Add 50 µL of the prepared stimulants (allergen, this compound, controls) to the appropriate wells.

    • Incubate for 25 minutes at 37°C.

  • Staining:

    • Add a cocktail of fluorescently-labeled antibodies to each well. A typical panel includes antibodies to identify basophils (e.g., anti-CCR3 or anti-FcεRIα) and an activation marker (e.g., anti-CD63 or anti-CD203c).

    • Incubate for 20 minutes on ice in the dark.

  • Lysis and Fixation:

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with a wash buffer (e.g., PBS with 2% FBS).

    • Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

  • Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of basophil events for statistical analysis.

  • Analysis: Gate on the basophil population and quantify the percentage of cells positive for the activation marker (e.g., %CD63+ basophils).

Table of Expected Outcomes for BAT Controls
Control Type Reagent Expected Outcome Purpose
Negative Control Stimulation BufferLow % activation (<5%)Defines baseline/background activation.
Positive Control (IgE-mediated) Anti-FcεRI AntibodyHigh % activation (>20-30%)Confirms basophil viability and responsiveness to the canonical pathway. Identifies "non-responders".
Positive Control (Non-IgE-mediated) fMLP or A23187High % activationConfirms basophils can degranulate, independent of the FcεRI pathway.

Visualizations

BAT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood 1. Collect Whole Blood (Heparin) Reagents 2. Prepare Stimulants & Controls Blood->Reagents Stimulate 3. Stimulate Blood with Allergen/ ST-1006/Controls (37°C) Reagents->Stimulate Stain 4. Stain with Fluorescent Antibodies (CD63, CCR3) Stimulate->Stain Lyse 5. Lyse RBCs & Fix Cells Stain->Lyse Acquire 6. Acquire on Flow Cytometer Lyse->Acquire Analyze 7. Gate on Basophils & Quantify %CD63+ Acquire->Analyze

Caption: Standard workflow for a whole blood basophil activation test (BAT).

Signaling_Pathways cluster_fceri FcεRI Pathway (Activation) cluster_h4r H4R Pathway (Modulation) Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Syk Syk FceRI->Syk Degranulation Degranulation (CD63 Expression) Syk->Degranulation ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R InhibitorySignal Inhibitory Signal (Hypothesized) H4R->InhibitorySignal InhibitorySignal->Syk Inhibition

Caption: Potential signaling interaction in basophils treated with ST-1006.

Troubleshooting_Tree Start Unexpected BAT Results Q1 Is positive control (anti-FcεRI) also low? Start->Q1 Q2 Is negative control (buffer) activation high? Start->Q2 A1_Yes Possible non-responder donor or general assay failure. Q1->A1_Yes Yes A1_No ST-1006 may be specifically inhibiting allergen-induced activation. Q1->A1_No No A2_Yes Possible direct activation by ST-1006 or poor sample handling. Q2->A2_Yes Yes A2_No Issue is likely related to stimulation, not background. Q2->A2_No No

Caption: Troubleshooting decision tree for unexpected BAT results.

References

Minimizing variability in animal studies using ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ST-1006 Maleate

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide robust, reproducible results and minimize variability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the fictitious enzyme, Variability-Associated Kinase 1 (VAK1). VAK1 is a key regulator in cellular stress and metabolic pathways. By inhibiting VAK1, this compound helps to normalize physiological responses to external stressors, which is a primary source of experimental variability. Its primary application is to create a more homogenous animal cohort, thereby increasing the statistical power of a study and reducing the number of animals required.

Q2: What is the recommended solvent and storage for this compound?

A2: For in vivo studies, this compound is typically formulated as a suspension in a vehicle of 0.5% (w/v) methylcellulose (B11928114) in sterile water. It should be stored as a powder at 4°C, protected from light. Once reconstituted, the suspension should be used within 24 hours and stored at 4°C between uses.

Q3: How can I confirm that this compound is active in my animal model?

A3: The most direct method is to measure the phosphorylation of VAK1's primary downstream target, Substrate-Beta (VAK1-SB), in tissue samples via Western Blot or ELISA. A significant reduction in phosphorylated VAK1-SB levels post-administration indicates target engagement.

Q4: Are there any known off-target effects or toxicity concerns?

A4: At doses exceeding 50 mg/kg, some transient sedative effects have been observed in rodents. It is metabolized primarily by hepatic enzymes.[1] Therefore, caution is advised when co-administering with compounds known to heavily modulate liver function. Always conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

Troubleshooting Guides

Issue 1: High inter-animal variability in plasma concentration of this compound.

  • Potential Cause: Inconsistent administration technique, particularly with oral gavage. Differences in animal stress, food intake, or circadian timing can also affect absorption.[2][3]

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are thoroughly trained in the oral gavage technique. The volume administered should be precise and adjusted for each animal's body weight.

    • Control for Food Intake: Fasting animals for 4 hours prior to dosing can reduce variability in gastric emptying and absorption. Ensure consistent access to food and water post-dosing.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental room and handling procedures to minimize stress-induced physiological changes.[4]

    • Consistent Timing: Administer the compound at the same time each day to account for circadian rhythm effects on metabolism and absorption.[2]

Issue 2: Inconsistent behavioral or physiological responses despite consistent plasma levels.

  • Potential Cause: Environmental factors or underlying biological differences between animals can significantly impact outcomes.[3][5]

  • Troubleshooting Steps:

    • Environmental Controls: Standardize environmental conditions such as light cycle, temperature, noise levels, and bedding. Be aware that even scents from different handlers can be a variable.[2]

    • Randomization: Properly randomize animals across treatment groups and cage placement on racks to avoid "cage effects."[4]

    • Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent unconscious bias in measurements.[4]

    • Consider Biological Variables: Factors like the female estrous cycle can introduce significant variability.[2] Consider tracking cycles or using animals in a specific phase for sensitive assays.

Issue 3: Lack of expected downstream target engagement (no change in p-VAK1-SB).

  • Potential Cause: Issues with compound formulation, administration route, or insufficient dosage.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the this compound suspension is homogenous. Vortex thoroughly before drawing each dose.

    • Confirm Dosing: Double-check all dose calculations and ensure the correct volume is being administered.

    • Conduct a Dose-Response Study: The required dose to achieve target engagement can vary between different animal strains or species. Perform a pilot study with a range of doses.

    • Check Timing of Sample Collection: Determine the time to peak plasma concentration (Tmax) from pharmacokinetic data. Collect tissue samples at or around Tmax to maximize the chance of observing target engagement.

Data Presentation

Table 1: Recommended Starting Doses for this compound Based on achieving >80% target inhibition at Tmax.

SpeciesStrainRoute of AdministrationRecommended Dose (mg/kg)Dosing Vehicle
MouseC57BL/6Oral Gavage100.5% Methylcellulose
MouseBALB/cOral Gavage150.5% Methylcellulose
RatSprague-DawleyOral Gavage50.5% Methylcellulose
RatWistarOral Gavage7.50.5% Methylcellulose

Table 2: Key Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (5 mg/kg, Oral Gavage) Data presented as mean ± standard deviation.

ParameterValueUnitDescription
Cmax1.2 ± 0.3µg/mLMaximum plasma concentration
Tmax2.0 ± 0.5hoursTime to reach Cmax
AUC(0-inf)7.8 ± 1.5µg*h/mLArea under the curve
4.5 ± 0.8hoursElimination half-life
Bioavailability85 ± 10%Oral bioavailability

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

  • Preparation: Calculate the required dose volume for each animal based on its most recent body weight and the concentration of the this compound suspension.

  • Formulation: Prepare the suspension of this compound in 0.5% methylcellulose. Vortex the suspension vigorously for 30 seconds before drawing up the dose for each animal to ensure homogeneity.

  • Handling: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

  • Gavage: Measure the distance from the animal's oral cavity to the xiphoid process to estimate the correct insertion depth. Gently insert a sterile, ball-tipped gavage needle into the esophagus. Do not force the needle.

  • Administration: Once the needle is correctly positioned, dispense the calculated volume smoothly.

  • Recovery: Withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress for at least 15 minutes post-dosing.[4]

Protocol 2: Western Blot for VAK1 Pathway Phosphorylation

  • Sample Collection: Euthanize the animal at the predetermined time point (e.g., 2 hours post-dose) and rapidly dissect the tissue of interest. Flash-freeze the tissue in liquid nitrogen.

  • Lysate Preparation: Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated VAK1-SB (p-VAK1-SB) and total VAK1-SB overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. The level of target engagement is determined by the ratio of p-VAK1-SB to total VAK1-SB, normalized to the vehicle control group.

Mandatory Visualizations

VAK1_Signaling_Pathway Stress Environmental Stressor VAK1 VAK1 Stress->VAK1 VAK1_SB VAK1-SB VAK1->VAK1_SB Phosphorylates p_VAK1_SB p-VAK1-SB VAK1_SB->p_VAK1_SB Variability Physiological Variability p_VAK1_SB->Variability ST1006 This compound ST1006->VAK1

Caption: VAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Randomization 2. Randomization & Group Assignment Acclimatization->Randomization Dosing 3. Dosing (Vehicle or ST-1006) Randomization->Dosing Observation 4. Behavioral / Physiological Measurement Dosing->Observation Collection 5. Sample Collection (Plasma / Tissue) Observation->Collection Analysis 6. Data Analysis Collection->Analysis

Caption: Standard experimental workflow for an in-vivo efficacy study.

Troubleshooting_Tree Start Inconsistent Results Observed CheckPK Were plasma concentrations consistent? Start->CheckPK Start Here CheckTarget Was target engagement achieved (p-VAK1-SB)? CheckPK->CheckTarget Yes ReviewDosing Review Dosing Protocol: - Formulation - Gavage Technique - Timing CheckPK->ReviewDosing No ReviewEnv Review Environmental & Biological Variables: - Handling, Stress - Randomization - Blinding CheckTarget->ReviewEnv Yes DoseResponse Conduct Dose-Response and Time-Course Study CheckTarget->DoseResponse No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Why is ST-1006 Maleate showing low efficacy in my assay?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006 Maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the efficacy of ST-1006 Maleate in various assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. Activation of the H4R is associated with inflammatory and immune responses.[2] Specifically, this compound has been shown to have anti-inflammatory effects and its action can be completely blocked by the H4R-specific antagonist, JNJ7777120, confirming its targeted mechanism.

Q2: In which types of assays is this compound expected to be effective?

This compound, as an H4R agonist, is primarily used in functional cell-based assays to study the downstream effects of H4R activation. These assays include, but are not limited to:

  • Chemotaxis assays: Measuring the migration of immune cells (e.g., mast cells, eosinophils) towards a concentration gradient of the agonist.

  • Calcium mobilization assays: Detecting transient increases in intracellular calcium levels upon receptor activation in cells engineered to couple H4R to calcium signaling pathways (e.g., by co-expressing Gα16).

  • Cytokine secretion assays: Quantifying the modulation of cytokine release (e.g., inhibition of IL-12p70 in human monocytes) following stimulation with this compound.[3]

  • Receptor binding assays: While this compound is an agonist, it can be used in competitive binding assays to determine its affinity (Ki) for the H4 receptor.

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C. While the solid powder is highly stable, maleate salts in solution can be susceptible to degradation, particularly with increased water content and elevated temperatures. It is advisable to prepare fresh working solutions for each experiment from a frozen stock to minimize degradation.

Troubleshooting Guide: Low Efficacy of this compound

Low or inconsistent efficacy in your assay can stem from various factors, from compound handling to the specifics of your experimental setup. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Efficacy Observed compound_prep Compound Preparation & Stability start->compound_prep assay_conditions Assay Conditions & Setup start->assay_conditions cell_system Cellular System Viability & Receptor Expression start->cell_system data_analysis Data Analysis & Interpretation start->data_analysis solution Efficacy Restored compound_prep->solution Resolved assay_conditions->solution Resolved cell_system->solution Resolved data_analysis->solution Resolved

Caption: A logical workflow for troubleshooting low efficacy of this compound.

Compound Preparation and Stability
Potential Issue Possible Cause Recommended Solution
Poor Solubility This compound may have limited solubility in aqueous buffers like PBS or cell culture media.Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. Further dilute the stock solution in your assay buffer to the final working concentration immediately before use. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Compound Degradation The compound may degrade in aqueous solution, especially at physiological temperatures (37°C) over extended incubation periods.Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the cells. If long incubation times are necessary, consider the stability of the compound under your specific assay conditions.
Inaccurate Concentration Errors in weighing the compound or in serial dilutions can lead to a lower than expected final concentration.Ensure your balance is properly calibrated. Use calibrated pipettes for all dilutions. Perform serial dilutions carefully and vortex briefly between each dilution step.
Assay Conditions and Setup
Potential Issue Possible Cause Recommended Solution
Suboptimal Agonist Concentration Range The concentrations tested may be too low to elicit a response or too high, leading to receptor desensitization or off-target effects.Perform a wide dose-response curve, typically from 10⁻¹⁰ M to 10⁻⁵ M, to determine the optimal concentration range and the EC50 value.
Inappropriate Incubation Time The incubation time may be too short for a response to develop or too long, leading to signal decay or secondary effects.Optimize the incubation time for your specific assay. For calcium mobilization, the signal is typically rapid (seconds to minutes). For cytokine secretion or chemotaxis, longer incubation times (hours) are usually required.
Assay Buffer Composition Components in the assay buffer (e.g., serum, pH) may interfere with the compound's activity or receptor binding.Use a simple, defined buffer for the assay where possible. If serum is required for cell viability, be aware that it can contain components that may bind to the compound. Ensure the pH of the buffer is stable throughout the experiment.
Cellular System Viability and Receptor Expression
Potential Issue Possible Cause Recommended Solution
Low H4 Receptor Expression The cell line used may have low or inconsistent expression of the histamine H4 receptor.Use a validated cell line known to express functional H4R, such as HEK293 cells stably transfected with the human H4R. If using primary cells, ensure they are from a species where this compound is active and that the receptor is expressed at sufficient levels.
Poor Cell Health Cells that are unhealthy or have been passaged too many times may not respond optimally.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health.
Signal Transduction Pathway Issues The downstream signaling pathway required for the assay readout may not be efficiently coupled to the H4 receptor in your chosen cell line.For assays like calcium mobilization, where H4R does not natively couple to the Gq pathway, co-expression of a promiscuous G-protein like Gα16 may be necessary to channel the signal.

Experimental Protocols

Protocol 1: Inhibition of IL-12p70 Secretion in Human Monocytes

This protocol is adapted from a study where ST-1006 was shown to inhibit IL-12p70 secretion in freshly isolated human monocytes.[3]

1. Isolation of Human Monocytes:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads according to the manufacturer's protocol.

2. Cell Culture and Stimulation:

  • Resuspend the isolated monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the monocytes in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test is 10 nM to 10 µM.

  • Add the this compound dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

3. Monocyte Activation:

  • After the 24-hour pre-incubation with this compound, activate the monocytes by adding IFN-γ (final concentration 200 ng/mL).

  • Two hours after IFN-γ addition, add LPS (final concentration 50 ng/mL).

4. Measurement of IL-12p70:

  • Incubate the activated monocytes for an additional 24 hours.

  • Collect the cell culture supernatants and measure the concentration of IL-12p70 using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of IL-12p70 secretion for each concentration of this compound compared to the vehicle-treated control.

  • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the pEC50 value.

Diagram: H4 Receptor Signaling Pathway

h4r_signaling ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R Agonist Binding Gi_o Gi/o Protein H4R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Chemotaxis Chemotaxis Gi_o->Chemotaxis Cytokine ↓ IL-12p70 Secretion Gi_o->Cytokine cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the Histamine H4 Receptor activated by this compound.

Quantitative Data Summary

Compound Target Assay Type Cell Type Parameter Value Reference
This compoundHistamine H4 ReceptorReceptor Binding-pKi7.94[1]
ST-1006Histamine H4 ReceptorIL-12p70 SecretionHuman MonocytespEC50~6.9[3]

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for your specific laboratory conditions and reagents.

References

Potential for ST-1006 Maleate to activate other histamine receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ST-1006 Maleate, a potent histamine (B1213489) H4 receptor agonist. This resource addresses potential questions and troubleshooting scenarios related to its selectivity and potential activation of other histamine receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] It exhibits a high binding affinity for the H4R, with a reported pKi value of 7.94.[1][2]

Q2: What is the binding affinity of this compound for other histamine receptors (H1, H2, H3)?

Q3: How can I experimentally determine the selectivity of this compound for myself?

A3: You can determine the selectivity of this compound by performing radioligand binding assays and functional assays using cell lines individually expressing each of the four human histamine receptor subtypes (H1, H2, H3, and H4). A detailed protocol for these experiments is provided in the "Experimental Protocols" section of this document.

Q4: What are the known functional effects of this compound?

A4: this compound has been shown to induce basophil migration and suppress FcεRI-mediated basophil activation.[1][2] It also demonstrates anti-inflammatory and antipruritic effects in in vivo models.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results suggesting off-target effects. This compound may be interacting with other histamine receptors (H1, H2, or H3) or other unrelated receptors at the concentration used.1. Perform a dose-response curve: Determine if the unexpected effect is concentration-dependent. 2. Use selective antagonists: Attempt to block the unexpected effect using known selective antagonists for H1, H2, and H3 receptors. 3. Conduct selectivity profiling: Perform radioligand binding or functional assays to determine the affinity of this compound for H1, H2, and H3 receptors (see Experimental Protocols).
Inconsistent results between experiments. 1. Compound stability: this compound may have degraded. 2. Cell line integrity: The receptor expression levels in your cell lines may have changed over time. 3. Assay variability: Inherent variability in biological assays.1. Prepare fresh solutions: Always use freshly prepared solutions of this compound. 2. Validate cell lines: Regularly check receptor expression levels in your cell lines using a validated method (e.g., flow cytometry with a fluorescently labeled ligand or antibody). 3. Include proper controls: Run appropriate positive and negative controls in every experiment.
Lower than expected potency in a functional assay. 1. Incorrect assay conditions: The assay buffer, temperature, or incubation time may not be optimal. 2. Cellular context: The signaling pathway in your chosen cell line may differ from previously published systems. 3. Partial agonism: this compound may be acting as a partial agonist in your specific assay.1. Optimize assay parameters: Systematically vary assay conditions to find the optimal parameters for your experiment. 2. Characterize the signaling pathway: Confirm the presence and functionality of the expected downstream signaling components in your cell line. 3. Perform a full agonist dose-response: Compare the maximal effect of this compound to that of a known full agonist (e.g., histamine) to determine its level of intrinsic activity.

Data Presentation

Table 1: Binding Affinity of this compound for the Human Histamine H4 Receptor

Compound Receptor pKi Reference
This compoundHistamine H47.94[1][2]

Note: Ki values for H1, H2, and H3 receptors are not publicly available.

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for human histamine H1, H2, H3, and H4 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human H1, H2, H3, or H4 receptor.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a BCA assay.

  • Radioligand Binding:

    • In a 96-well plate, incubate a constant concentration of a suitable radioligand for each receptor subtype with the respective cell membranes.

      • H1R: [³H]-Mepyramine

      • H2R: [³H]-Tiotidine

      • H3R: [³H]-Nα-Methylhistamine

      • H4R: [³H]-Histamine or a specific H4R radioligand

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To assess the functional activity of this compound at Gq-coupled histamine receptors (H1) and to investigate potential cross-activation of Gi-coupled receptors (H3, H4) in a promiscuous G-protein system.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the histamine receptor of interest (e.g., CHO-H1R or HEK293-H4R).

    • Seed cells into a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Prepare a dilution series of this compound.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each concentration of this compound.

    • Plot the response against the log concentration of the compound.

    • Determine the EC50 value (the concentration that elicits 50% of the maximal response) using a sigmoidal dose-response curve fit.

Mandatory Visualizations

Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1 H1 Receptor (Gq) cluster_H2 H2 Receptor (Gs) cluster_H3_H4 H3 & H4 Receptors (Gi) H1 H1R PLC_H1 PLCβ H1->PLC_H1 Activates PIP2_H1 PIP2 PLC_H1->PIP2_H1 Cleaves IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca²⁺ Release IP3_H1->Ca_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1 H2 H2R AC_H2 Adenylyl Cyclase H2->AC_H2 Activates cAMP_H2 cAMP AC_H2->cAMP_H2 PKA_H2 PKA Activation cAMP_H2->PKA_H2 H3_H4 H3R / H4R AC_H3_H4 Adenylyl Cyclase H3_H4->AC_H3_H4 Inhibits MAPK MAPK Pathway H3_H4->MAPK Activates cAMP_H3_H4 cAMP AC_H3_H4->cAMP_H3_H4

Caption: Signaling pathways of the four histamine receptor subtypes.

Experimental Workflow for Receptor Selectivity Profiling

Selectivity_Workflow start Start: Assess ST-1006 Selectivity cell_culture Culture Cells Expressing H1, H2, H3, H4 Receptors start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep functional_assay Perform Functional Assay (e.g., Calcium Mobilization) cell_culture->functional_assay binding_assay Perform Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis: Determine Ki and EC50 binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Quantify Selectivity Profile data_analysis->conclusion

Caption: Workflow for determining the selectivity of this compound.

References

Best practices for storing and handling ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ST-1006 Maleate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). The histamine H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells. Upon activation by an agonist like this compound, the H4 receptor couples to the Gαi/o subunit of the heterotrimeric G-protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade ultimately modulates various cellular responses, including chemotaxis and cytokine release.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the conditions outlined in the table below. It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption and degradation.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide array of organic compounds.[1] When preparing the solution, ensure that the compound is completely dissolved before making further dilutions for your experiments. For aqueous-based assays, it is important to consider the final concentration of DMSO, as high concentrations can be toxic to cells.

Q4: What are the potential safety hazards associated with this compound?

A4: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or aerosols and ensure work is conducted in a well-ventilated area.

Storage and Handling Data

ParameterRecommendation
Storage Temperature Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable for up to two weeks.
Storage Conditions Keep in a tightly sealed container in a dry, cool, and well-ventilated area.
Incompatible Materials Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO) for stock solutions.

Experimental Protocols

General Protocol for an In Vitro Cell-Based Functional Assay

This protocol provides a general framework for assessing the activity of this compound on cells expressing the histamine H4 receptor.

1. Cell Culture and Seeding:

  • Culture a cell line endogenously or recombinantly expressing the histamine H4 receptor in the appropriate growth medium.
  • The day before the assay, seed the cells into a 96-well plate at a predetermined optimal density.

2. Preparation of this compound Solutions:

  • Prepare a high-concentration stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in a suitable assay buffer to create a range of concentrations for the dose-response curve.

3. Agonist Stimulation:

  • Remove the growth medium from the cells and wash with assay buffer.
  • Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
  • Incubate the plate for a specific time at 37°C to allow for receptor activation.

4. Assay Measurement:

  • Measure the downstream signaling event. This could be:
  • cAMP Assay: For Gαi/o coupled receptors, pre-treat cells with forskolin (B1673556) to stimulate adenylyl cyclase, then add this compound to measure the inhibition of cAMP production.[3]
  • Calcium Flux Assay: Use a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon agonist addition.
  • MAPK Activation Assay: Lyse the cells after stimulation and use an ELISA or Western blot to detect the phosphorylation of ERK or other MAP kinases.

5. Data Analysis:

  • Plot the measured response against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Signal Inactive Compound: The compound may have degraded due to improper storage.Use a fresh aliquot of this compound. Verify storage conditions.
Low Receptor Expression: The cell line may not have sufficient H4 receptor expression.Confirm receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with higher expression levels.
Inefficient G-protein Coupling: The specific G-protein subtype required for the signaling pathway may not be efficiently coupled in the chosen cell line.Co-transfect with a promiscuous G-protein, such as Gα16, to redirect signaling to a more easily detectable pathway (e.g., calcium release).[4]
High Background Signal Constitutive Receptor Activity: Some GPCRs can exhibit basal activity even without an agonist.If possible, use an inverse agonist to reduce the basal signal.
Non-specific Binding: The compound or detection reagents may be binding non-specifically to the cells or plate.Increase the number of wash steps. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.[4]
Inconsistent Results Cell Passage Number Variability: The responsiveness of cells can change with increasing passage numbers.Use cells within a consistent and low passage number range for all experiments.[4]
Pipetting Errors: Inaccurate pipetting can lead to variability in compound concentrations.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[4]
Unexpected Agonist Activity in the Presence of an Antagonist Partial Agonism: The compound may be a partial agonist, exhibiting some intrinsic activity while also blocking a full agonist.Perform a full dose-response curve to characterize its activity.
Biased Agonism: The ligand may preferentially activate one signaling pathway over another.Test for activity in multiple downstream pathways (e.g., cAMP, β-arrestin recruitment).

Visualizations

Histamine_H4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R Agonist Binding G_protein Gαi/o Gβγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein:f0->AC Inhibition PLC Phospholipase C G_protein:f1->PLC Activation MAPK MAPK Pathway (e.g., ERK) G_protein:f1->MAPK Activation cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Response MAPK->Response

Caption: Signaling pathway of the Histamine H4 Receptor activated by this compound.

Experimental_Workflow start Start cell_culture 1. Culture & Seed H4R-Expressing Cells start->cell_culture prep_solutions 2. Prepare this compound Serial Dilutions cell_culture->prep_solutions stimulation 3. Stimulate Cells with This compound prep_solutions->stimulation measurement 4. Measure Downstream Signal (cAMP, Ca²⁺, pERK) stimulation->measurement data_analysis 5. Analyze Data & Determine EC50 measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell-based assay using this compound.

Troubleshooting_Logic issue Experimental Issue (e.g., No Signal) cause1 Potential Cause 1: Inactive Compound issue->cause1 cause2 Potential Cause 2: Low Receptor Expression issue->cause2 cause3 Potential Cause 3: Assay Condition Issue issue->cause3 solution1 Solution: Use Fresh Compound, Verify Storage cause1->solution1 solution2 Solution: Confirm Expression (qPCR/WB), Change Cell Line cause2->solution2 solution3 Solution: Optimize Cell Density, Incubation Time, etc. cause3->solution3

Caption: A logical approach to troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to ST-1006 Maleate and JNJ 7777120 in Histamine H4 Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used research compounds, ST-1006 Maleate and JNJ 7777120, in the context of histamine (B1213489) H4 receptor (H4R) functional assays. The objective is to present a clear, data-driven overview of their respective pharmacological profiles, supported by experimental evidence.

Introduction to H4R Ligands

The histamine H4 receptor is a key player in inflammatory and immune responses, making it an attractive target for therapeutic intervention. Understanding the functional consequences of H4R modulation by different ligands is crucial for drug discovery and development. This compound is a potent agonist, activating the H4R, while JNJ 7777120 is a well-characterized antagonist/inverse agonist, blocking the receptor's activity. This guide will delve into their comparative performance in various functional assays.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the key quantitative data for this compound and JNJ 7777120 in various H4R functional assays.

ParameterThis compoundJNJ 7777120Assay TypeCell Type
Binding Affinity (pKi) 7.948.35 (Ki = 4.5 nM)[1][2][3]Radioligand BindingRecombinant
Functional Activity AgonistAntagonist / Inverse AgonistVariousVarious
Chemotaxis Potent inducer of basophil migration[4]IC50: 40 nM (murine mast cells)[5]; 86 nM (human eosinophils)[6]Chemotaxis AssayBasophils, Mast Cells, Eosinophils
Calcium Mobilization Induces calcium mobilizationBlocks histamine-induced calcium influx[1]Calcium Mobilization AssayMast Cells
G-Protein Activation AgonistPartial Inverse AgonistGαi-dependent reporter gene assayRecombinant
β-Arrestin Recruitment AgonistPartial Agonistβ-Arrestin Recruitment AssayRecombinant
Gene Expression Upregulates CCL3 mRNA in NK cells[7]-qPCRNatural Killer (NK) Cells

H4R Signaling Pathways

The histamine H4 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of the H4R can also lead to the recruitment of β-arrestin, which can mediate G-protein-independent signaling and receptor internalization.

H4R_Signaling cluster_membrane Cell Membrane H4R H4R G_protein Gαi/oβγ H4R->G_protein Activates beta_Arrestin β-Arrestin Recruitment H4R->beta_Arrestin Phosphorylation dependent AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC Activation G_protein->PLC βγ subunit cAMP ↓ cAMP AC->cAMP Ligand Histamine / Agonist (e.g., ST-1006) Ligand->H4R Activates Antagonist Antagonist (e.g., JNJ 7777120) Antagonist->H4R Blocks PKA ↓ PKA cAMP->PKA Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis ERK ERK Activation beta_Arrestin->ERK

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to induce or inhibit calcium release from intracellular stores following H4R activation.

1. Cell Preparation:

  • Culture cells expressing H4R (e.g., HEK293 cells or mast cells) in appropriate media.

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

2. Dye Loading:

  • Wash cells with a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating for 1 hour at 37°C.[8]

  • Wash the cells to remove excess dye.

3. Compound Addition and Measurement:

  • For agonist testing (this compound), add varying concentrations of the compound to the wells.

  • For antagonist testing (JNJ 7777120), pre-incubate the cells with the antagonist before adding a known H4R agonist (e.g., histamine).

  • Measure the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm using a fluorescence plate reader.[9]

4. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • For agonists, calculate the EC50 value from the dose-response curve.

  • For antagonists, calculate the IC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to induce or inhibit cell migration towards a chemoattractant.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare cell suspension (e.g., mast cells, basophils) in serum-free media. D Add cell suspension to the upper chamber. A->D B Add chemoattractant (agonist) or antagonist + chemoattractant to the lower chamber. C Place porous membrane between chambers. B->C E Incubate at 37°C for a defined period (e.g., 2-24 hours). D->E F Remove non-migrated cells from the upper surface of the membrane. E->F G Fix and stain migrated cells on the lower surface. F->G H Count migrated cells (microscopy or dye elution). G->H I Calculate chemotactic index or % inhibition. H->I

References

A Comparative In Vitro Analysis of ST-1006 Maleate and Histamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of ST-1006 Maleate, a potent histamine (B1213489) H4 receptor agonist, and histamine, the endogenous ligand for all four histamine receptor subtypes. The following sections present a summary of their pharmacological profiles, experimental data from key in vitro assays, and the underlying signaling pathways.

Quantitative Comparison of In Vitro Activity

The following table summarizes the key quantitative parameters for this compound and histamine, focusing on their interaction with the histamine H4 receptor (H4R).

ParameterThis compoundHistamineReference
Receptor Target Histamine H4 Receptor (Agonist)Histamine H1, H2, H3, H4 Receptors (Agonist)[1](2--INVALID-LINK--
Binding Affinity (pKi) at H4R 7.94~8.15 - 8.42[1](3)
Functional Activity Induces basophil and eosinophil migration; Suppresses FcεRI-mediated basophil activationInduces a wide range of cellular responses via H1-H4 receptors, including inflammation, gastric acid secretion, and neurotransmission. At the H4R, it induces chemotaxis of immune cells.[1](4--INVALID-LINK--
Effect on Gene Expression in Eosinophils (from Atopic Dermatitis Patients) Regulates 215 genesRegulates 1643 genes (191 in common with ST-1006)[5](6)
Upregulation of IL-18Rα on Eosinophils No significant effectInduces upregulation (mediated by H2R)[5](6)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a typical experimental workflow for assessing basophil activation.

Histamine_H4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o H4R->G_protein Activates Ligand This compound or Histamine Ligand->H4R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Histamine H4 Receptor Signaling Pathway

Basophil_Activation_Assay_Workflow Start Whole Blood Sample Incubation Incubate with ST-1006 or Histamine Start->Incubation Staining Stain with Fluorescent Antibodies (anti-CD63, anti-CD203c) Incubation->Staining Lysis Red Blood Cell Lysis Staining->Lysis Acquisition Flow Cytometry Acquisition Lysis->Acquisition Analysis Data Analysis: Gate on Basophils, Quantify CD63/CD203c Expression Acquisition->Analysis End Results Analysis->End

Basophil Activation Assay Workflow

Detailed Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and histamine for the human histamine H4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human histamine H4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Radioligand Binding: Cell membranes are incubated with a specific radioligand for the H4 receptor (e.g., [3H]histamine) in the presence of varying concentrations of the test compound (this compound or unlabeled histamine).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Basophil Activation Assay (Flow Cytometry)

Objective: To measure the effect of this compound and histamine on basophil activation by quantifying the expression of cell surface markers CD63 and CD203c.

Methodology:

  • Blood Collection: Fresh whole blood is collected from healthy human donors.

  • Stimulation: Aliquots of whole blood are incubated with a range of concentrations of this compound or histamine for a specified time (e.g., 15-30 minutes) at 37°C. A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.

  • Staining: The stimulated blood samples are stained with a cocktail of fluorescently labeled antibodies to identify basophils and quantify activation markers. This typically includes an antibody to identify basophils (e.g., anti-CRTH2) and antibodies against the activation markers CD63 and CD203c.

  • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer to allow for the analysis of the leukocyte population.

  • Flow Cytometry: Samples are acquired on a flow cytometer. Basophils are identified based on their specific marker expression, and the expression levels of CD63 and CD203c on the basophil population are quantified.

  • Data Analysis: The percentage of activated basophils (CD63+ and/or CD203c+) and the mean fluorescence intensity of these markers are determined for each condition. Dose-response curves can be generated to determine EC50 values.

Discussion of In Vitro Effects

This compound demonstrates high affinity and selectivity for the histamine H4 receptor, with a pKi of 7.94.[1](3) In comparison, histamine binds to all four histamine receptor subtypes and exhibits a comparable affinity for the H4 receptor.[7](8) This difference in selectivity is a key determinant of their overall in vitro effects.

Functionally, both this compound and histamine, through H4R activation, are known to induce chemotaxis of immune cells such as basophils and eosinophils.[1](4--INVALID-LINK-- Interestingly, this compound has also been shown to suppress FcεRI-mediated basophil activation, suggesting a potential modulatory role in allergic responses.[1](3)

A study on eosinophils from patients with atopic dermatitis highlighted the differences in their broader cellular effects. While both compounds regulated a common set of 191 genes, histamine's activity across multiple receptor subtypes resulted in the regulation of a much larger and distinct set of 1452 genes.[5](6) Furthermore, the upregulation of the pro-inflammatory IL-18Rα on these cells was induced by histamine but not by the selective H4R agonist ST-1006, indicating this effect is not mediated by the H4 receptor.[5](6)

References

ST-1006 Maleate: A Potent Histamine H4 Receptor Agonist with Limited Public Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide focuses on the cross-reactivity of ST-1006 Maleate, a known potent histamine (B1213489) H4 (H4) receptor agonist. While comprehensive public data on its interaction with a wide array of other G protein-coupled receptors (GPCRs) is limited, this guide synthesizes available information and outlines the standard methodologies for such an investigation.

This compound has been identified as a potent agonist for the histamine H4 receptor, with a reported pKi value of 7.94. Its activity at this receptor has been shown to induce downstream effects such as basophil migration and to modulate cytokine secretion. In functional assays, the effects of ST-1006 on IL-12p70 expression were completely blocked by the selective H4 receptor antagonist JNJ7777120, indicating a specific interaction at the H4 receptor in that experimental context.

Comparative Analysis: Selectivity Profile

Due to the absence of publicly available broad-panel screening data for this compound, a direct comparison with other GPCRs in a tabular format is not possible at this time. The primary reported activity of ST-1006 is summarized below.

Target ReceptorReported ActivityQuantitative Data
Histamine H4 ReceptorAgonistpKi = 7.94

Experimental Protocols for Assessing GPCR Cross-Reactivity

To determine the cross-reactivity and selectivity profile of a compound like this compound, several standard experimental methodologies are employed. These can be broadly categorized into binding assays and functional assays.

Radioligand Binding Assays

This is a common method to determine the affinity of a compound for a specific receptor. The protocol generally involves:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the GPCR of interest.

  • Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) of the test compound for the receptor, which is a measure of its binding affinity.

This process is repeated for a large panel of different GPCRs to generate a comprehensive selectivity profile.

Functional Assays

Functional assays measure the downstream signaling effects of a compound binding to a receptor. Common functional assays for GPCRs include:

  • cAMP Assays: For Gs or Gi coupled receptors, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured.

  • Calcium Flux Assays: For Gq coupled receptors, changes in intracellular calcium concentration are monitored.

  • GTPγS Binding Assays: This assay measures the activation of G proteins upon agonist binding to the GPCR.

The general workflow for a functional assay involves treating cells expressing the target receptor with the test compound and measuring the specific signaling output. The concentration-response data is then used to determine the potency (EC50) and efficacy of the compound at each receptor.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the GPCR cross-reactivity of a test compound.

GPCR_Cross_Reactivity_Workflow cluster_screening GPCR Cross-Reactivity Screening Test_Compound Test Compound (e.g., this compound) Primary_Target_Assay Primary Target Assay (Histamine H4 Receptor) Test_Compound->Primary_Target_Assay Confirm on-target activity GPCR_Panel Broad GPCR Panel (Binding & Functional Assays) Test_Compound->GPCR_Panel Screen for off-target interactions Data_Analysis Data Analysis (Ki, IC50, EC50 Calculation) Primary_Target_Assay->Data_Analysis GPCR_Panel->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile Hit_Validation Hit Validation & Follow-up Studies Selectivity_Profile->Hit_Validation

Workflow for GPCR Cross-Reactivity Screening.

Signaling Pathway for Histamine H4 Receptor

This compound, as an agonist of the H4 receptor, is expected to initiate signaling cascades typical for this Gi/o-coupled receptor. The binding of an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of other downstream pathways like the MAPK/ERK pathway.

H4_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R binds G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production decreased Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response

Simplified H4 Receptor Signaling Pathway.

A Comparative Analysis of ST-1006 Maleate and Other Immunomodulators for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational immunomodulator ST-1006 Maleate and other established immunomodulatory agents. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key cellular signaling pathways to aid in the evaluation of these compounds for therapeutic development.

Introduction to this compound and Immunomodulation

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). The H4R is predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells, suggesting its significant role in modulating immune and inflammatory responses. Activation of the H4R has been shown to influence a variety of immune processes, including chemotaxis, cytokine release, and the differentiation of immune cells.

Immunomodulators are a broad class of drugs that modify the activity of the immune system. They can be broadly categorized as immunosuppressants, which dampen the immune response, and immunostimulants, which enhance it. This guide will focus on comparing the potential immunomodulatory effects of this compound with two widely used immunomodulators: methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), and dexamethasone (B1670325), a potent corticosteroid.

Comparative In Vitro Efficacy

To date, direct comparative studies of this compound against other immunomodulators in the same experimental settings are limited in publicly available literature. Therefore, this comparison is constructed from individual studies on each compound. The following tables summarize the reported in vitro effects of an H4R agonist (using ST-1006 where available and supplementing with data from other H4R agonists as a proxy), methotrexate, and dexamethasone on key immunomodulatory parameters.

Table 1: Effect on Pro-inflammatory Cytokine Production by Macrophages/Monocytes

CompoundTarget/MechanismCell TypeStimulantCytokine MeasuredReported Effect (IC50 or % Inhibition)
ST-1006 (H4R Agonist) H4R AgonistHuman Monocyte-derived M1 MacrophagesIFN-γ + LPSCXCL10Down-regulation
H4R Agonist (Proxy) H4R AgonistMouse Mast CellsLPSIL-6, TNF-αPotentiation of IL-6, induction of TNF-α[1]
Methotrexate Dihydrofolate reductase inhibitorRheumatoid Arthritis Patient Monocyte-derived MacrophagesLPSTNF-α, IL-6, IL-1βSignificant reduction in cytokine levels
Dexamethasone Glucocorticoid Receptor AgonistHuman Monocytes (THP-1)TNF-αMCP-1, IL-1β>80% inhibition; IC50 = 3 nM (MCP-1), 7 nM (IL-1β)

Table 2: Effect on Anti-inflammatory Cytokine Production

CompoundTarget/MechanismCell TypeStimulantCytokine MeasuredReported Effect
H4R Agonist (Proxy) H4R AgonistNot specifiedNot specifiedIL-10H4R antagonism restores IL-10 levels in a cerebral ischemia model, suggesting agonist may have complex effects.
Methotrexate Dihydrofolate reductase inhibitorNot specifiedNot specifiedIL-10Can increase IL-10 production in some contexts.
Dexamethasone Glucocorticoid Receptor AgonistHuman MonocytesLPSIL-10Potent induction of IL-10.

Table 3: Effect on Macrophage Polarization

CompoundTarget/MechanismCell TypeEffect on MarkersImplied Polarization Shift
ST-1006 (H4R Agonist) H4R AgonistHuman Monocyte-derived MacrophagesUpregulation of CD68Modulation of M1 phenotype
Methotrexate Dihydrofolate reductase inhibitorRheumatoid Arthritis Patient MacrophagesDownregulation of M1 markers (e.g., CD86)Shift from M1 towards M2
Dexamethasone Glucocorticoid Receptor AgonistHuman MonocytesUpregulation of M2 markers (e.g., CD163)Strong polarization towards M2

Table 4: Effect on T-Cell Proliferation

CompoundTarget/MechanismCell TypeStimulantReported Effect
H4R Agonists (General) H4R AgonistHuman T-cellsAntigen-specificInhibition of proliferation[2]
Methotrexate Dihydrofolate reductase inhibitorHuman Peripheral Blood LymphocytesMitogensDose-dependent inhibition of proliferation
Dexamethasone Glucocorticoid Receptor AgonistHuman Peripheral Blood LymphocytesMitogensPotent inhibition of proliferation

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the immunomodulatory effects of H4R agonists.

H4R_Signaling_Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST-1006 ST-1006 H4R H4R ST-1006->H4R binds G_protein Gαi/o H4R->G_protein activates PLC PLC G_protein->PLC activates MAPK MAPK (ERK, p38) G_protein->MAPK activates Ca_ion Ca²⁺ PLC->Ca_ion mobilizes NFkB NF-κB Ca_ion->NFkB activates MAPK->NFkB activates Gene_Expression Modulation of Cytokine/Chemokine Gene Expression NFkB->Gene_Expression regulates

H4R Signaling in Macrophages

H4R_Signaling_T_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R_Agonist H4R Agonist H4R_T H4R H4R_Agonist->H4R_T binds G_protein_T Gαi/o H4R_T->G_protein_T activates AP1 AP-1 H4R_T->AP1 activates AC_inhibition Adenylate Cyclase (Inhibition) G_protein_T->AC_inhibition inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Proliferation_Inhibition Inhibition of Proliferation cAMP_decrease->Proliferation_Inhibition Gene_Expression_T Upregulation of IL-31 mRNA AP1->Gene_Expression_T regulates CIA_Workflow cluster_setup Model Induction cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Immunization Day 0: Immunization (Type II Collagen + CFA) Booster Day 21: Booster (Type II Collagen + IFA) Immunization->Booster Arthritis_Onset Day 28-35: Arthritis Onset Booster->Arthritis_Onset Treatment_Start Treatment Initiation (ST-1006 or Control) Arthritis_Onset->Treatment_Start Monitoring Clinical Scoring (Paw Swelling) Treatment_Start->Monitoring Daily Endpoint Day 42-56: Endpoint Analysis Monitoring->Endpoint Histology Histological Examination (Joint Damage) Endpoint->Histology Cytokine_Analysis Serum Cytokine Levels Endpoint->Cytokine_Analysis

References

Investigating the Species-Specific Effects of ST-1006 Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on ST-1006 Maleate, a potent histamine (B1213489) H4 receptor (H4R) agonist. A critical challenge in drug development is the translation of preclinical findings from animal models to human clinical trials. This is particularly pertinent for ligands targeting the H4R, as significant pharmacological discrepancies have been observed across different species. This document aims to objectively compare the performance of this compound with other alternatives where data is available and provide supporting experimental data to aid in the design and interpretation of research studies.

Comparative Pharmacology of this compound

This compound is a high-affinity agonist for the H4R. However, the potency and efficacy of H4R ligands can vary significantly between species due to differences in the receptor's amino acid sequence.

Table 1: Binding Affinity of this compound for the Histamine H4 Receptor

SpeciesReceptorParameterValueReference
Not SpecifiedH4pKi7.94[1][2]

Note: The species for the reported pKi value was not explicitly stated in the available literature, but it is likely of human origin based on the context of similar studies.

Studies have revealed that the sequence homology between human H4R and its orthologs in common laboratory animals like mice and rats is only moderate. These differences can lead to significant variations in ligand binding and functional activity, complicating the extrapolation of preclinical data. For instance, some H4R agonists exhibit different potency profiles in functional assays depending on whether the human, mouse, or rat receptor is being studied.

In Vivo Efficacy: Anti-Pruritic and Anti-Inflammatory Effects

In vivo studies in mice have demonstrated the anti-inflammatory and anti-pruritic properties of this compound.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pruritus

Animal ModelDosing RouteDose RangeObserved EffectsReference
Male CD-1 MiceSubcutaneous (s.c.)1-100 mg/kgAnti-inflammatory and anti-pruritic effects. A non-anti-inflammatory dose of 30 mg/kg exhibited an antipruritic effect.[1][2]
Experimental Protocol: Histamine-Induced Pruritus in Mice

This protocol describes a general procedure for evaluating the anti-pruritic effects of a test compound in a histamine-induced mouse model.

Objective: To assess the ability of this compound to reduce scratching behavior induced by intradermal histamine injection.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • This compound

  • Vehicle (e.g., saline, PBS with 0.1% DMSO)

  • Histamine dihydrochloride (B599025) solution (e.g., 100 µg in 20 µL of saline)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimatization: House mice individually for at least 1 hour in the observation chambers before the experiment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before histamine challenge.

  • Pruritus Induction: Inject histamine intradermally into the rostral back or nape of the neck of the mice.

  • Behavioral Observation: Immediately after histamine injection, record the scratching behavior of each mouse for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Quantify the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site. Compare the scratching frequency between the vehicle-treated and this compound-treated groups.

G cluster_0 Pre-treatment Phase cluster_1 Experimental Phase cluster_2 Analysis Phase Acclimatization Acclimatize Mice Administration Administer ST-1006 Maleate or Vehicle Acclimatization->Administration Induction Induce Pruritus (Histamine Injection) Administration->Induction Observation Record Scratching Behavior Induction->Observation Quantification Quantify Scratching Bouts Observation->Quantification Comparison Compare Treatment vs. Vehicle Groups Quantification->Comparison

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.

Upon agonist binding, such as with this compound, the Gαi/o subunit dissociates from the βγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Histamine H4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R binds G_protein Gαi/oβγ H4R->G_protein activates G_alpha Gαi/o (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C G_beta_gamma->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

Conclusion

This compound is a valuable tool for investigating the role of the histamine H4 receptor in various physiological and pathological processes. However, the existing data highlights the critical need for direct, comparative studies to elucidate its species-specific effects. Researchers and drug developers should exercise caution when extrapolating in vitro and in vivo data from animal models to human contexts. Future research should focus on obtaining quantitative pharmacological data (e.g., Ki, EC50) for this compound on human, mouse, and rat H4R orthologs to build a more comprehensive and predictive understanding of its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of ST-1006 Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for ST-1006 Maleate, a compound identified as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is imperative to protect both laboratory personnel and the environment.

Key Safety and Disposal Information

For quick reference, the following table summarizes the primary hazards and disposal recommendations for this compound.

Parameter Information Reference
Product Name This compound[1]
CAS Number 1196994-12-3[1]
Primary Hazards Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]GHS Classification
Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1)[1]GHS Classification
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]Precautionary Statement P501

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must follow these steps to ensure the safe disposal of this compound and its containers.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Container Management:

    • Keep the original container of this compound tightly closed when not in use.

    • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the safety data sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, following your institution's and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect store Store Securely in a Designated Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor store->contact_ehs disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

ST-1006 Maleate is classified as having acute oral toxicity and is very toxic to aquatic life with long-lasting effects. Due to its hazardous nature, stringent adherence to PPE protocols is mandatory.

Quantitative Data Summary

As specific occupational exposure limits (OELs) for this compound are not available, all handling should be performed with the assumption of high toxicity, minimizing exposure at all times.

ParameterValueNotes
GHS Classification Acute Toxicity, Oral (Category 4), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.
Occupational Exposure Limits (OELs) Not EstablishedIn the absence of established limits, a conservative approach to control exposure is required.

Recommended Personal Protective Equipment (PPE)

A risk assessment should guide the final selection of PPE. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn at all times to protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (double-gloving with nitrile is a recommended minimum)Due to the lack of specific glove breakthrough data for this compound, double-gloving provides an additional layer of protection. Change gloves immediately if contamination is suspected. For prolonged contact, consult glove manufacturer's chemical resistance guides for broader protection (e.g., neoprene or butyl rubber).[1][2][3][4][5]
Lab coat (preferably a chemical-resistant, disposable gown)To protect personal clothing and skin from contamination. Should be removed before leaving the laboratory.
Respiratory Protection NIOSH-approved air-purifying respirator with a combination of organic vapor and particulate (HEPA) filtersRequired when handling the powder outside of a certified chemical fume hood or glove box. All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, training, and fit testing.[6][7][8][9][10]

Operational Plan: Safe Handling of this compound

All work with this compound must be conducted in a designated area to prevent cross-contamination and accidental exposure.

Engineering Controls:

  • Primary Containment: All manipulations of this compound powder or solutions that could generate aerosols or dust should be performed within a certified chemical fume hood or a glove box.[1][2][11]

  • Ventilation: Ensure adequate general laboratory ventilation.

Standard Operating Procedure:

  • Designated Area: Clearly demarcate the work area for handling this compound with warning signs.[2][12]

  • Pre-Experiment:

    • Assemble all necessary materials and equipment before starting.

    • Ensure an eyewash station and safety shower are accessible.

    • Don all required PPE as per the protocol.

  • Weighing:

    • Weighing of the powder should be done in a fume hood or a ventilated balance enclosure.

    • Use disposable weigh boats or papers to minimize contamination of balances.

  • Handling Solutions:

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Keep containers covered as much as possible.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment in the designated area.

    • Properly dispose of all waste as outlined below.

    • Doff PPE in the correct sequence to prevent self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

This compound is very toxic to aquatic life. All waste must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh papers, pipette tips, disposable gowns) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal:

    • Follow your institution's and local regulations for the disposal of acutely toxic hazardous waste.

    • Do not dispose of any this compound waste down the drain.

    • An empty container that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste[11].

Experimental Protocol: Donning and Doffing of PPE

This step-by-step protocol is critical to prevent exposure during the handling of this compound.

Donning (Putting On) PPE:

  • Gown/Lab Coat: Put on a disposable gown or lab coat, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves. Don a second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves without touching the inside of the glove with your bare hand. Dispose of them in the hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As you remove the gown, peel off the inner pair of gloves at the same time, so they are contained within the gown. Dispose of the bundle in the hazardous waste container.

  • Face and Eye Protection: Remove the face shield and then the goggles from the back of your head.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Mandatory Visualizations

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase Prep1 Verify Fume Hood Operation Prep2 Assemble Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handling1 Weigh this compound Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Clean1 Decontaminate Work Area Handling2->Clean1 Clean2 Segregate and Dispose of Waste Clean1->Clean2 Clean3 Doff PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4 End End Clean4->End Start Start Start->Prep1

Caption: Experimental workflow for handling this compound.

LogicalRelationship cluster_hazards Identified Hazards cluster_controls Control Measures substance This compound AcuteTox Acute Oral Toxicity substance->AcuteTox AquaticTox Aquatic Toxicity substance->AquaticTox Engineering Engineering Controls (Fume Hood) AcuteTox->Engineering PPE Personal Protective Equipment (Gloves, Respirator, etc.) AcuteTox->PPE Admin Administrative Controls (SOPs, Training) AquaticTox->Admin Engineering->PPE PPE->Admin

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.